Technical Documentation Center

(5-Methyl-1-benzofuran-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Methyl-1-benzofuran-2-yl)methanamine
  • CAS: 165737-47-3

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Promise of (5-Methyl-1-benzofuran-2-yl)methanamine: A Technical Guide for Drug Discovery

Abstract The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This technical guide presents a comprehensive, forward-looking research framework for the systematic evaluation of a novel derivative, (5-Methyl-1-benzofuran-2-yl)methanamine. Lacking extensive prior characterization, this molecule represents a frontier opportunity in drug discovery. This document serves as an in-depth roadmap for researchers, scientists, and drug development professionals, detailing the necessary steps from initial synthesis and characterization to robust in vitro profiling and preclinical assessment. We will explore hypothesis-driven target identification, outline detailed experimental protocols for mechanism-of-action studies, and establish a framework for early absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and providing a clear path toward elucidating the therapeutic potential of this promising, yet unexplored, chemical entity.

Introduction: The Benzofuran Scaffold as a Cornerstone of Modern Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, with benzofuran derivatives consistently demonstrating a remarkable breadth of pharmacological activities.[1][2][3] From the antiarrhythmic agent amiodarone to compounds with potent anticancer, antimicrobial, and neurological activities, the benzofuran nucleus offers a versatile and synthetically accessible starting point for generating novel therapeutics.[1][2][4] The structural motif of (5-Methyl-1-benzofuran-2-yl)methanamine, featuring a methyl group at the 5-position and a methanamine substituent at the 2-position, suggests several plausible avenues for biological interaction. The aminomethyl group, in particular, is a common pharmacophore in compounds targeting the central nervous system (CNS), potentially interacting with monoamine transporters or G-protein coupled receptors (GPCRs).[5]

This guide provides the strategic and experimental framework to systematically investigate this potential. We will proceed with the assumption that the compound is a novel chemical entity requiring a full discovery workflow, from the ground up.

Foundational Stage: Synthesis, Purification, and Physicochemical Characterization

The integrity of any drug discovery program rests upon the quality of the test compound. Therefore, the initial phase must focus on establishing a reliable synthetic route and rigorous analytical characterization to ensure the identity, purity, and stability of (5-Methyl-1-benzofuran-2-yl)methanamine.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from commercially available 5-methyl-1-benzofuran. The workflow involves the introduction of a functional group at the 2-position that can be readily converted to the desired methanamine.

Synthesis_Workflow A 5-Methyl-1-benzofuran B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B C 5-Methyl-1-benzofuran-2-carbaldehyde B->C D Reductive Amination (NH₄OAc, NaBH₃CN) C->D E (5-Methyl-1-benzofuran-2-yl)methanamine D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Proposed synthetic and purification workflow for the target compound.

Experimental Protocol: Synthesis via Reductive Amination
  • Formylation: To a solution of 5-methyl-1-benzofuran in anhydrous dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0°C. Stir the reaction mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methyl-1-benzofuran-2-carbaldehyde.

  • Reductive Amination: Dissolve the crude aldehyde in methanol. Add ammonium acetate followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN). Monitor the reaction by TLC.

  • Final Purification: Upon completion, quench the reaction with water and extract with dichloromethane. The crude product is then purified using silica gel column chromatography to yield the final compound, (5-Methyl-1-benzofuran-2-yl)methanamine.

Physicochemical and Analytical Characterization

A comprehensive characterization is non-negotiable for establishing a baseline for all subsequent biological assays.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and atom connectivity.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and exact mass.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound, ideally >98%.
Solubility Kinetic/Thermodynamic Solubility AssaysDetermines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).
LogP/LogD Calculated or Shake-Flask MethodPredicts lipophilicity and membrane permeability.

Target Identification and In Vitro Profiling: A Tiered Approach

With a well-characterized compound in hand, the next phase involves identifying its biological targets and quantifying its activity. A tiered, funnel-like approach is the most efficient strategy, starting with broad screening and progressively narrowing the focus to specific mechanisms of action.

Screening_Funnel cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) cluster_3 Tier 4: Cellular Activity & Early Safety A Broad Pharmacological Screen (e.g., Eurofins SafetyScreen44™) B Dose-Response Assays (IC₅₀ / EC₅₀ Determination) A->B C Functional & Cell-Based Assays (e.g., cAMP, β-arrestin, Kinase Activity) B->C D Cytotoxicity & Phenotypic Assays (e.g., MTT, High-Content Imaging) C->D

Caption: A tiered workflow for efficient in vitro compound profiling.

Tier 1: Broad Pharmacological Screening

Rationale: To avoid bias and uncover unexpected activities, the initial step should be a broad screen against a panel of known drug targets. This is a cost-effective method to rapidly identify potential on-target and off-target activities.

Protocol:

  • Submit (5-Methyl-1-benzofuran-2-yl)methanamine for a commercial broad pharmacology screen (e.g., Eurofins SafetyScreen, DiscoverX BioMAP).

  • Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a panel of 50-100 GPCRs, ion channels, kinases, and transporters.

  • Data Analysis: Identify any targets showing significant inhibition or activation (typically >50% at 10 µM).

Tier 2: Hit Confirmation and Potency Determination

Rationale: Any "hits" from the broad screen must be validated. This involves generating a full dose-response curve to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Hypothetical Scenario: Let's assume the broad screen revealed significant activity at the Serotonin 2A Receptor (5-HT₂A), a Gq-coupled GPCR.

Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

  • Preparation: Use cell membranes prepared from a cell line overexpressing the human 5-HT₂A receptor.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-ketanserin) and serial dilutions of the test compound (5-Methyl-1-benzofuran-2-yl)methanamine.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Tier 3: Mechanism of Action (MoA) Elucidation

Rationale: Binding to a target does not describe the compound's functional effect. Is it an agonist, antagonist, or allosteric modulator? Functional assays are required to answer this.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors Continuing the 5-HT₂A receptor example, we can assess functional activity by measuring downstream signaling. Activation of this Gq-coupled receptor leads to an increase in intracellular calcium ([Ca²⁺]i).[6]

  • Cell Plating: Seed cells expressing the 5-HT₂A receptor into a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated plate reader with an injection function (e.g., a FLIPR or FlexStation) to add serial dilutions of the test compound.

  • Measurement: Monitor the change in fluorescence intensity over time. An agonist will cause a rapid increase in fluorescence. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist like serotonin.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (for agonists) or the IC₅₀ (for antagonists).

GPCR_Signaling_Pathway cluster_cell Cell Membrane receptor 5-HT₂A Receptor (GPCR) Gq plc Phospholipase C (PLC) receptor:gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃R ca_release Ca²⁺ Release er->ca_release Stimulates

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Cellular Activity and Early ADMET Profiling

Rationale: Promising in vitro activity must translate to a cellular context and be paired with an acceptable safety and drug-like profile. Early assessment of ADMET properties is crucial to de-risk a program and avoid late-stage failures.[7][8][9][10]

Cellular Cytotoxicity Assessment

It is essential to determine if the compound's activity is due to a specific mechanism or simply general toxicity. The MTT assay is a standard, reliable method for this purpose.[11][12][13]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if anticancer activity is hypothesized) in a 96-well plate and allow cells to adhere overnight.[11][14]

  • Compound Treatment: Treat the cells with a serial dilution of (5-Methyl-1-benzofuran-2-yl)methanamine for a defined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

In Vitro ADMET Profiling

Early, cost-effective in vitro assays can predict the pharmacokinetic behavior of a compound in vivo.[7][8]

ADMET ParameterIn Vitro AssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption and potential for being a P-gp substrate.
Distribution Plasma Protein Binding (Equilibrium Dialysis)Determines the fraction of compound bound to plasma proteins, which affects its availability.
Metabolism Liver Microsomal StabilityAssesses metabolic stability by incubating the compound with liver microsomes and measuring its disappearance over time.
Excretion (Predicted from metabolism and permeability)N/A
Toxicity hERG Inhibition (Patch Clamp Assay)Screens for potential cardiac toxicity by assessing inhibition of the hERG potassium channel.
Toxicity Ames Test (Bacterial Reverse Mutation Assay)Evaluates mutagenic potential.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the initial exploration of (5-Methyl-1-benzofuran-2-yl)methanamine. By following a structured path from synthesis and characterization through tiered in vitro screening and early ADMET profiling, researchers can efficiently and effectively evaluate its therapeutic potential. The data generated from these studies will be critical for several key decisions:

  • Go/No-Go Decision: Is the compound's potency and selectivity profile promising enough to warrant further investment?

  • Lead Optimization: Do the ADMET or off-target profiles suggest liabilities that need to be addressed through medicinal chemistry efforts?

  • In Vivo Studies: Does the overall profile support advancing the compound into preclinical animal models of disease?

The benzofuran scaffold continues to be a rich source of therapeutic innovation.[4][15][16] A systematic and scientifically sound investigation, as detailed in this guide, is the most reliable way to determine if (5-Methyl-1-benzofuran-2-yl)methanamine will be the next successful chapter in this story.

References

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). Current Drug Metabolism. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2021). Bentham Science. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). Nature Communications. [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (n.d.). ResearchGate. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2021). PubMed. [Link]

  • The Importance of ADMET in Early Drug Discovery and Development. (2020). The Scientist. [Link]

  • Paving the way for small-molecule drug discovery. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal of Scientific Development and Research (IJSDR). [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS. [Link]

  • De-Risking Drug Discovery Programmes Early with ADMET. (2011). SciSpace. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Drug Discovery and Development: A Step-By-Step Process. (2025). ZeClinics. [Link]

  • The Renaissance of Small Molecule Drug Discovery. (n.d.). Dotmatics. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Home Functions ADMET Prediction. (n.d.). AI Drug Lab. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology. [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025). MDPI. [Link]

  • 2-(Aminomethyl)benzofuran. (n.d.). MySkinRecipes. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • (PDF) Benzofurans: A new profile of biological activities. (2015). ResearchGate. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2005). PubMed. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Benzofuran-2-yl Methanamine Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Among the diverse library of benzofuran derivatives, benzofuran-2-yl methanamine and its analogs have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive literature review of benzofuran-2-yl methanamine analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), to empower researchers in their drug discovery and development endeavors.

The Benzofuran Core: A Foundation for Diverse Biological Activity

The benzofuran ring system, an aromatic bicyclic heterocycle composed of a fused benzene and furan ring, is a versatile scaffold that has been extensively explored in the quest for new therapeutic agents.[2][3] Its unique electronic and structural properties allow for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The inherent biological relevance of the benzofuran nucleus is underscored by its presence in a variety of clinically used drugs, such as the antiarrhythmic agent amiodarone and the antidepressant vilazodone.[2] The addition of a methanamine group at the 2-position of the benzofuran ring introduces a key basic moiety that can participate in crucial interactions with biological targets, further expanding the therapeutic potential of this scaffold.

Synthetic Strategies for Benzofuran-2-yl Methanamine Analogs

The synthesis of benzofuran-2-yl methanamine and its N-substituted analogs can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern on both the benzofuran core and the amine functionality.

Method 1: From Substituted Phenylacetic Acids

A novel and straightforward approach for the synthesis of benzofuran-2-yl-methanamine derivatives utilizes ortho-methoxy substituted phenylacetic acids as readily available starting materials.[5][6] This method involves the formation of a key oxazole intermediate, followed by a cyclization and deprotection sequence.

Experimental Protocol: General Procedure for the Synthesis of Benzofuran-2-yl-methanamines [6]

  • Oxazole Formation: To a solution of the appropriately substituted o-methoxyphenylacetic acid (1 equivalent) in a suitable solvent, add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) and stir at room temperature. After activation, add methyl-2-isocyanoacetate (1.1 equivalents) and a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1 equivalent). Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. Dilute the crude product with ethyl acetate and wash with water. Concentrate the organic layer and purify the resulting oxazole intermediate by flash chromatography.

  • Cyclization and Deprotection: Dissolve the purified oxazole (1 equivalent) in a mixture of acetic acid and 48% hydrobromic acid (1:1) and reflux for 5 hours.

  • Final Work-up: Evaporate the solvent and dilute the residue with ethyl acetate. The resulting solution contains the desired benzofuran-2-yl-methanamine derivative, which can be further purified if necessary.

The rationale behind this multi-step synthesis lies in the strategic construction of the benzofuran ring system from an acyclic precursor. The use of CDI provides an efficient method for activating the carboxylic acid for the subsequent condensation with the isocyanoacetate. The oxazole serves as a stable intermediate that can be readily converted to the final benzofuran product under acidic conditions, which simultaneously cleaves the methyl ether and facilitates the intramolecular cyclization.

Caption: Synthesis of Benzofuran-2-yl-methanamine from Phenylacetic Acid.

Method 2: Reductive Amination of Benzofuran-2-carbaldehyde

A versatile and widely used method for the synthesis of N-substituted amines is reductive amination.[7] This approach can be readily applied to the synthesis of N-substituted benzofuran-2-yl methanamine analogs, starting from the corresponding benzofuran-2-carbaldehyde.[8]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve benzofuran-2-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane. The reaction can be catalyzed by the addition of a mild acid, such as acetic acid.

  • Reduction: To the solution containing the in situ formed imine or enamine, add a reducing agent. Sodium borohydride (NaBH₄) can be used, but milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde.[7]

  • Work-up and Purification: After the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

The causality behind this experimental choice is the direct and efficient formation of the C-N bond. The initial condensation of the aldehyde and amine to form an imine is a reversible process, but the subsequent reduction of the imine to the amine drives the reaction to completion. The choice of the reducing agent is critical; milder reagents are favored to avoid the reduction of the starting aldehyde.

Caption: Reductive Amination for N-Substituted Analogs.

Biological Activities of Benzofuran-2-yl Methanamine Analogs

Benzofuran-2-yl methanamine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The benzofuran scaffold is a common feature in a number of compounds with potent anticancer activity.[1][9][10][11][12] Several studies have reported the cytotoxic effects of benzofuran derivatives against a variety of cancer cell lines.[8][9][10][13][14]

The proposed mechanisms of action for the anticancer effects of benzofuran derivatives are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation such as VEGFR-2 and PI3K.[5][8][13] For instance, certain benzofuran derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis.[5]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzofuran-isatin hybrid 23d SW-620 (colorectal)6.5-[15]
Benzofuran-oxadiazole 14c HCT116 (colon)3.27GSK3β inhibition[15]
3-Methylbenzofuran 16b A549 (lung)1.48VEGFR-2 inhibition[16]
Benzofuran-piperazine 38 A549 (lung)25.15-[15]
Benzofuran-thiazole 11 HePG2 (liver)4-8.99PI3Kα inhibition[13]

Experimental Protocol: MTT Assay for Cell Viability [15][17][18][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran-2-yl methanamine analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[17][19]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Benzofuran derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[3][21][22][23] The incorporation of different substituents on the benzofuran ring and the methanamine side chain can modulate the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 7d Staphylococcus aureus0.039[24]
Benzofuran derivative 9b Staphylococcus aureus-[21]
Benzofuran derivative 9b Escherichia coli-[21][22]
Hydrophobic benzofuran analog Staphylococcus aureus0.39-3.12[12][23]
Benzofuran derivative M5a, M5g Enterococcus faecalis50[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [6][16][26][27][28]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the benzofuran-2-yl methanamine analogs in a suitable broth medium in a 96-well microtiter plate.[6][27]

  • Inoculation: Add the standardized microbial inoculum to each well.[6]

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[26][27]

Central Nervous System (CNS) Activity

The structural features of benzofuran-2-yl methanamine analogs make them interesting candidates for targeting various components of the central nervous system. Studies have explored their potential as inhibitors of monoamine oxidase (MAO) and as ligands for serotonin (5-HT) and dopamine receptors.[10][13][17][28][29][30][31][32]

Monoamine Oxidase (MAO) Inhibition: MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[10][13][28][30][32] Several benzofuran derivatives have been identified as potent and selective MAO inhibitors.[10][13][28][30][32]

Serotonin and Dopamine Receptor Ligands: The methanamine side chain of these analogs can mimic the structure of endogenous neurotransmitters, allowing them to interact with serotonin and dopamine receptors.[17][29][31] This has led to the investigation of benzofuran-2-yl methanamine derivatives as potential antidepressants, anxiolytics, and antipsychotics.[17][29][31]

Neuroprotective Effects: Some benzofuran-2-carboxamide derivatives, which are structurally related to the methanamine analogs, have shown neuroprotective effects against excitotoxicity and oxidative stress in neuronal cell cultures.[33][34][35][36] This suggests that the benzofuran scaffold may have therapeutic potential in neurodegenerative disorders.

Table 3: CNS Activity of Selected Benzofuran Derivatives

CompoundTargetActivity (IC₅₀ or Kᵢ)Reference
2-Aroylbenzofuran derivative MAO-B8.2 nM (IC₅₀)[31][32]
Benzofuran-thiazolylhydrazone 2l MAO-A0.07 µM (IC₅₀)[30]
Benzofuran-thiazolylhydrazone 2l MAO-B0.75 µM (IC₅₀)[30]
Benzofuranone derivative 5-HT₂ₐ Receptor0.724 nM (Kᵢ)[29]

Structure-Activity Relationships (SAR)

The biological activity of benzofuran-2-yl methanamine analogs is highly dependent on the nature and position of substituents on both the benzofuran ring and the amine nitrogen.

  • Substitution on the Benzofuran Ring: Halogenation of the benzofuran ring, particularly at the 5- and 7-positions, has been shown to influence anticancer and antimicrobial activities.[1][10] The presence of electron-donating or electron-withdrawing groups can significantly impact the electronic properties of the scaffold and its interaction with biological targets.

  • Substitution on the Amine Nitrogen: The nature of the substituent on the methanamine nitrogen plays a crucial role in determining the biological activity profile. N-aryl substitution can lead to potent anticancer agents, while smaller N-alkyl groups may be more favorable for antimicrobial or CNS activity. The length and nature of the linker between the benzofuran core and a distal pharmacophore can also significantly affect activity, as seen in dual-target ligands.[17]

Conclusion

Benzofuran-2-yl methanamine analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and CNS-active agents highlights the importance of continued research in this area. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties, and exploring the full therapeutic potential of this privileged scaffold. The insights provided in this technical guide aim to facilitate and inspire further innovation in the discovery and development of next-generation drugs based on the benzofuran-2-yl methanamine core.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.

  • Broth Microdilution Method. NC DNA Day Blog.

  • Application Notes and Protocols for Broth Microdilution Method. Benchchem.

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics.

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online.

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations.

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. PubMed Central.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. MDPI.

  • MTT assay protocol. Abcam.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Authorea.

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.

  • MTT Cell Assay Protocol. Checkpoint Lab.

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Synthesis and Antimicrobial Activity of Some Novel Derivatives of Benzofuran. Part 1. Synthesis and Antimicrobial Activity of (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) Ketoxime Derivatives. ResearchGate.

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. PubMed Central.

  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. ResearchGate.

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv.

  • part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. PubMed.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PubMed Central.

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate.

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar.

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. Sigma-Aldrich.

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.

  • Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. PubMed.

  • A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. SCIRP.

  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate.

  • Ki Summary. BindingDB.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. PubMed Central.

  • European Journal of Medicinal Chemistry. Pescara.

  • Bioactive Benzofuran derivatives: A review. PubMed.

  • Development and characterization of novel 2-aroylbenzofuran derivatives as potent and selective human monoamine oxidase B inhibitors: new tools to tackle neurodegenerative diseases. Uniba.it.

Sources

Foundational

A Comprehensive Technical Guide to (5-Methyl-1-benzofuran-2-yl)methanamine: Properties, Synthesis, and Biological Context

Introduction In the landscape of modern medicinal chemistry and drug discovery, the benzofuran scaffold stands out as a privileged heterocyclic system. Its derivatives are integral to a wide array of natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the benzofuran scaffold stands out as a privileged heterocyclic system. Its derivatives are integral to a wide array of natural products and synthetic pharmacologically active agents, exhibiting a remarkable spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, yet promising, member of this family: (5-Methyl-1-benzofuran-2-yl)methanamine. While specific literature on this exact molecule is sparse, its structural features suggest significant potential for further investigation.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of its physicochemical properties, plausible synthetic strategies, analytical characterization, and the broader biological context that makes it a compound of interest.

Core Physicochemical and Structural Data

A foundational understanding of a molecule begins with its fundamental physicochemical properties. For (5-Methyl-1-benzofuran-2-yl)methanamine, the available data, primarily from chemical databases and predictive modeling, provides a solid starting point for any research endeavor.[2][3][4]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[3][4]
Molecular Weight 161.20 g/mol [3][4]
Monoisotopic Mass 161.08406 Da[2]
CAS Number 165737-47-3[3]
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2)CN[2]
InChI Key LNHJWZLDJYOZGC-UHFFFAOYSA-N[2][4]
Predicted XlogP 1.6[2]
Purity (Typical) ≥95%[3]

Note: Predicted values, such as XlogP, are computationally derived and should be experimentally verified.

Proposed Synthetic Strategy: A Logic-Driven Approach

A plausible approach would begin with the corresponding carboxylic acid, 5-Methyl-1-benzofuran-2-carboxylic acid (CAS 10242-09-8), which is a known compound.[5] This precursor can then be converted to the target amine via an amide intermediate.

Experimental Protocol: Proposed Synthesis

  • Amide Formation:

    • Step 1a: To a solution of 5-Methyl-1-benzofuran-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Step 1b: Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride. The progress can be monitored by the cessation of gas evolution.

    • Step 1c: In a separate flask, prepare a solution of aqueous ammonia. Cool this solution in an ice bath.

    • Step 1d: Slowly add the freshly prepared acid chloride solution to the cold ammonia solution with vigorous stirring.

    • Step 1e: Allow the reaction to warm to room temperature and stir for several hours. The resulting precipitate, 5-Methyl-1-benzofuran-2-carboxamide, can be collected by filtration, washed with water, and dried.

  • Reduction of the Amide to the Amine:

    • Step 2a: Suspend the dried 5-Methyl-1-benzofuran-2-carboxamide (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF).

    • Step 2b: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (approximately 2-3 equivalents), portion-wise to the suspension at 0 °C.

    • Step 2c: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Step 2d: Cool the reaction mixture in an ice bath and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Step 2e: Filter the resulting granular precipitate and wash it thoroughly with THF or another suitable solvent.

    • Step 2f: Concentrate the filtrate under reduced pressure to yield the crude (5-Methyl-1-benzofuran-2-yl)methanamine. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an amide followed by reduction is a robust and high-yielding method for the synthesis of primary amines. The use of an acid chloride intermediate is efficient for activating the carboxylic acid towards nucleophilic attack by ammonia. Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines.

G cluster_0 Synthesis Workflow Start 5-Methyl-1-benzofuran-2-carboxylic acid Step1 Amide Formation (e.g., SOCl₂, NH₃) Start->Step1 Activation & Amination Intermediate 5-Methyl-1-benzofuran-2-carboxamide Step1->Intermediate Step2 Amide Reduction (e.g., LiAlH₄) Intermediate->Step2 Reduction Product (5-Methyl-1-benzofuran-2-yl)methanamine Step2->Product

Caption: Proposed synthetic workflow for (5-Methyl-1-benzofuran-2-yl)methanamine.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a synthesized compound is paramount. A multi-technique approach is necessary for the unambiguous characterization of (5-Methyl-1-benzofuran-2-yl)methanamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene protons adjacent to the amine, and the amine protons themselves.[6]

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound.[6][7] The fragmentation pattern observed in the mass spectrum provides additional structural information that can be used to confirm the identity of the molecule and its isomers.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[9] A validated HPLC method can be used to determine the percentage purity of the final compound and to detect any residual starting materials or by-products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the primary amine and the C-O-C stretching of the furan ring.[6]

G cluster_1 Analytical Workflow Crude Crude Synthetic Product LCMS LC-MS Analysis Crude->LCMS Initial ID & MW Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR Structural Elucidation HPLC HPLC Purity Assay LCMS->HPLC NMR->HPLC Purity & Impurity Profile Final Characterized Compound (>95% Purity) HPLC->Final

Caption: General analytical workflow for compound characterization and quality control.

Biological Context and Therapeutic Potential

The interest in (5-Methyl-1-benzofuran-2-yl)methanamine is largely driven by the extensive pharmacology of the benzofuran class of compounds. Benzofuran derivatives have been reported to possess a wide range of biological activities, making them attractive scaffolds for drug development.[1][10]

Established Activities of the Benzofuran Scaffold:

  • Antimicrobial and Antifungal Activity: Numerous benzofuran derivatives have been synthesized and shown to be effective against a variety of bacterial and fungal strains.[11][12]

  • Anticancer Properties: Certain benzofurans have demonstrated potent anti-tumor activities.

  • Central Nervous System (CNS) Activity: Some benzofuran-containing molecules act as serotonin receptor agonists or have antidepressant properties.[1][6] Structurally related compounds have been investigated as analogues of psychoactive substances.[8][13]

  • Anti-arrhythmic and Cardiovascular Effects: The well-known drug amiodarone, an anti-arrhythmic agent, features a benzofuran core, highlighting the importance of this scaffold in treating cardiovascular diseases.[1][10]

The specific structure of (5-Methyl-1-benzofuran-2-yl)methanamine, with its primary amine, suggests it could be a valuable building block or a final active compound. The amine functionality provides a handle for further chemical modification to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties.

G Benzofuran_Core Benzofuran Scaffold Anticancer Anticancer Benzofuran_Core->Anticancer Antimicrobial Antimicrobial Benzofuran_Core->Antimicrobial CNS_Activity CNS Activity Benzofuran_Core->CNS_Activity Cardiovascular Cardiovascular Benzofuran_Core->Cardiovascular Anti_inflammatory Anti-inflammatory Benzofuran_Core->Anti_inflammatory

Caption: Diverse biological activities associated with the benzofuran scaffold.

Conclusion

(5-Methyl-1-benzofuran-2-yl)methanamine represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While detailed experimental data on this specific compound is limited, its core physicochemical properties are established, and viable synthetic and analytical methodologies can be confidently proposed based on the rich chemistry of its parent scaffold. The extensive and diverse biological activities of benzofuran derivatives provide a strong rationale for the further investigation of (5-Methyl-1-benzofuran-2-yl)methanamine and its analogues. This guide provides the foundational knowledge for researchers to embark on such studies, from chemical synthesis to biological evaluation, in the quest for novel therapeutic agents.

References

  • (5-Methyl-1-benzofuran-2-yl)methanamine - CAS:165737-47-3. Beijing Xinheng Research Technology Co., Ltd.
  • (5-methyl-1-benzofuran-2-yl)methanamine. CymitQuimica.
  • (5-methyl-1-benzofuran-2-yl)methanamine. PubChemLite.
  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research (IJSDR).
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences.
  • Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. LJMU Research Online.
  • Mini review on important biological properties of benzofuran deriv
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.
  • 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem.
  • A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing (5-Methyl-1-benzofuran-2-yl)methanamine as a Novel Building Block in Peptide Coupling

Introduction: The Benzofuran Moiety as a Privileged Scaffold in Medicinal Chemistry Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Moiety as a Privileged Scaffold in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse biological activities.[1] These scaffolds are integral to the structure of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The incorporation of the benzofuran nucleus into peptide structures presents a compelling strategy for the development of novel peptidomimetics with potentially enhanced efficacy, metabolic stability, and unique conformational properties.

(5-Methyl-1-benzofuran-2-yl)methanamine, a primary amine tethered to a substituted benzofuran core, serves as a unique building block for introducing this valuable pharmacophore into peptide chains. Its structure, however, presents a distinct challenge in peptide synthesis: the steric hindrance imposed by the bulky benzofuran group. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of (5-Methyl-1-benzofuran-2-yl)methanamine into peptide sequences, with a focus on overcoming the challenges associated with its sterically demanding nature.

Understanding the Challenge: Steric Hindrance in Peptide Coupling

The efficiency of peptide bond formation is highly dependent on the steric accessibility of the reacting amine and the activated carboxylic acid.[5] In the case of (5-Methyl-1-benzofuran-2-yl)methanamine, the large, planar benzofuran ring system adjacent to the primary amine can significantly impede the approach of the activated amino acid, leading to slow reaction rates and incomplete coupling.[6] This steric hindrance necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion and minimize side reactions.

Mechanism of Peptide Coupling: The Role of HATU

To address the challenge of steric hindrance, the use of a potent coupling reagent is paramount. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has emerged as a gold-standard reagent for difficult couplings, including those involving sterically hindered amino acids and amines.[2][4][7]

The mechanism of HATU-mediated peptide coupling involves a two-step process:

  • Activation of the Carboxylic Acid: The N-protected amino acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.

  • Nucleophilic Attack by the Amine: The amine component, in this case (5-Methyl-1-benzofuran-2-yl)methanamine, then attacks the activated ester, forming the desired amide (peptide) bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).

The superior performance of HATU in sterically demanding couplings is attributed to the formation of the OAt-active ester, which is more reactive than the corresponding HOBt esters generated by other common coupling reagents.

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester OAt-Active Ester (R-CO-OAt) Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond Dipeptide Product (R-CO-NH-CH2-Ar) Active_Ester->Peptide_Bond + Amine Amine (5-Methyl-1-benzofuran-2-yl)methanamine (Ar-CH2-NH2) Amine->Peptide_Bond

HATU-mediated peptide coupling workflow.

Experimental Protocols

This section provides a detailed protocol for the coupling of an N-protected amino acid with (5-Methyl-1-benzofuran-2-yl)methanamine using HATU.

Materials and Reagents
  • N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Ala-OH)

  • (5-Methyl-1-benzofuran-2-yl)methanamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Protocol: Solution-Phase Peptide Coupling
  • Preparation of the Reaction Mixture:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF (approximately 0.1 M concentration).

    • Add (5-Methyl-1-benzofuran-2-yl)methanamine (1.0-1.2 equivalents) to the solution.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.1-1.3 equivalents) in a minimal amount of anhydrous DMF.

    • Slowly add the HATU solution to the stirred reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data: Typical Reaction Parameters
ParameterRecommended ValueRationale
N-Protected Amino Acid 1.0 eqLimiting reagent.
(5-Methyl-1-benzofuran-2-yl)methanamine 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
HATU 1.1 - 1.3 eqAn excess ensures efficient activation of the carboxylic acid.
DIPEA 2.0 - 3.0 eqNeutralizes the hexafluorophosphate salt of HATU and the acid by-product.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants.[8]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic activation step, followed by reaction at ambient temperature.
Reaction Time 4 - 24 hoursSterically hindered couplings may require longer reaction times for completion.[6]

Troubleshooting and Optimization

Low coupling efficiency is the most probable challenge when working with this building block.[6] The following strategies can be employed to address this issue:

Troubleshooting_Workflow Start Low Coupling Yield Check_Reagents Ensure Reagents are Anhydrous and High Purity Start->Check_Reagents Increase_Equivalents Increase Equivalents of Amine, HATU, and Base Check_Reagents->Increase_Equivalents If reagents are good Double_Coupling Perform a Second Coupling with Fresh Reagents Increase_Equivalents->Double_Coupling If yield is still low Higher_Temp Increase Reaction Temperature (e.g., 40-50 °C) Double_Coupling->Higher_Temp If still incomplete Alternative_Reagent Consider an Alternative High-Efficiency Coupling Reagent (e.g., COMU) Higher_Temp->Alternative_Reagent Last resort

Troubleshooting workflow for low coupling efficiency.

  • Double Coupling: If monitoring indicates an incomplete reaction, a second addition of fresh HATU and DIPEA can be performed to drive the reaction to completion.[6]

  • Increased Equivalents: Increasing the equivalents of (5-Methyl-1-benzofuran-2-yl)methanamine, HATU, and DIPEA (e.g., to 1.5, 1.6, and 4.0 equivalents, respectively) can enhance the reaction rate.

  • Elevated Temperature: For particularly stubborn couplings, gently heating the reaction mixture (e.g., to 40-50 °C) may be beneficial. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.[9]

  • Alternative Coupling Reagents: While HATU is highly effective, other potent coupling reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) could also be considered for extremely difficult couplings.[10]

  • Solvent Choice: While DMF is generally the solvent of choice, in some cases, a mixture of solvents or the use of N-Methyl-2-pyrrolidone (NMP) might improve solubility and reaction kinetics.[9]

Conclusion

The successful incorporation of (5-Methyl-1-benzofuran-2-yl)methanamine into peptide scaffolds opens up new avenues for the design of novel peptidomimetics with unique structural and biological properties. While the inherent steric hindrance of this building block presents a synthetic challenge, the use of powerful coupling reagents like HATU, coupled with carefully optimized reaction conditions, enables efficient amide bond formation. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from a relevant chemical synthesis resource.
  • ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • Nowakowska, J. (2007). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 42(1), 125-131.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sakamoto, K. (2023).
  • Lian, G., et al. (2018).
  • Luxembourg Bio Technologies. (n.d.). HATU CAS 148893-10-1. Retrieved from Luxembourg Bio Technologies website.
  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post].
  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Pharmaceuticals, 8(1), 69-93.
  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
  • BenchChem. (2025). Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions.
  • BOC Sciences. (n.d.). CAS 148893-10-1 (HATU).

Sources

Application

Application Notes and Protocols for the Functionalization of (5-Methyl-1-benzofuran-2-yl)methanamine

Introduction The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1] Derivatives of benzofuran exhibit a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The compound (5-Methyl-1-benzofuran-2-yl)methanamine is a valuable building block in drug discovery, presenting a primary amine that serves as a versatile handle for the introduction of diverse functional groups, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This technical guide provides detailed protocols for the functionalization of the primary amine of (5-Methyl-1-benzofuran-2-yl)methanamine through common and robust chemical transformations: N-acylation, N-alkylation, reductive amination, and N-sulfonylation. The described methodologies are designed to be broadly applicable and can be adapted by researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

Structure:

Molecular Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

Key Reactive Site: The primary amine (-CH₂NH₂) at the 2-position of the benzofuran ring is a nucleophilic center, readily participating in reactions with various electrophiles.

I. N-Acylation of (5-Methyl-1-benzofuran-2-yl)methanamine

N-acylation is a fundamental transformation for converting primary amines into amides. Amides are generally more stable and can act as hydrogen bond donors and acceptors, which is often crucial for molecular recognition in biological systems. A standard method for N-acylation involves the use of an acid anhydride in the presence of a base like pyridine.[5][6]

Protocol: N-Acetylation with Acetic Anhydride

This protocol describes the N-acetylation of (5-Methyl-1-benzofuran-2-yl)methanamine to yield N-((5-Methyl-1-benzofuran-2-yl)methyl)acetamide.

Materials:

  • (5-Methyl-1-benzofuran-2-yl)methanamine

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • In a round-bottom flask, dissolve (5-Methyl-1-benzofuran-2-yl)methanamine (1.0 eq) in anhydrous pyridine (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

  • Pyridine: Acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.[5]

  • Acetic Anhydride: A readily available and highly reactive acylating agent.

  • 0 °C Addition: The initial cooling helps to control the exothermic reaction between the amine and the anhydride.

  • Aqueous Work-up: The series of washes removes excess reagents and byproducts. The HCl wash removes residual pyridine, and the NaHCO₃ wash removes any remaining acetic acid.

Expected Characterization of N-((5-Methyl-1-benzofuran-2-yl)methyl)acetamide:
  • ¹H NMR: Expect to see a new singlet for the acetyl methyl group around δ 2.0 ppm, and a downfield shift of the methylene protons adjacent to the nitrogen. The NH proton will appear as a broad singlet or triplet.

  • ¹³C NMR: A new carbonyl carbon signal will be present around δ 170 ppm.

  • IR: Appearance of a strong C=O stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the addition of an acetyl group (C₂H₂O) to the starting material.

II. N-Alkylation of (5-Methyl-1-benzofuran-2-yl)methanamine

N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly impact the compound's lipophilicity, basicity, and steric profile. A common method for N-alkylation is the reaction of the amine with an alkyl halide in the presence of a base.[7]

Protocol: N-Benzylation with Benzyl Bromide

This protocol details the synthesis of N-benzyl-1-(5-methyl-1-benzofuran-2-yl)methanamine.

Materials:

  • (5-Methyl-1-benzofuran-2-yl)methanamine

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of (5-Methyl-1-benzofuran-2-yl)methanamine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base sufficient to deprotonate the primary amine, facilitating its nucleophilic attack on the benzyl bromide.

  • Benzyl Bromide: A reactive electrophile for introducing the benzyl group.

  • Refluxing Acetone: Provides the necessary thermal energy to drive the Sₙ2 reaction to completion.

Expected Characterization of N-benzyl-1-(5-methyl-1-benzofuran-2-yl)methanamine:
  • ¹H NMR: Appearance of new aromatic protons from the benzyl group and a singlet for the benzylic methylene protons.

  • ¹³C NMR: Additional aromatic carbon signals and a signal for the new benzylic carbon.

  • Mass Spectrometry: The molecular ion peak will correspond to the addition of a benzyl group (C₇H₇) to the starting amine.

III. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used for this transformation.[1][4][8][9]

Protocol: Reductive Amination with Acetone

This protocol describes the synthesis of N-isopropyl-1-(5-methyl-1-benzofuran-2-yl)methanamine.

Materials:

  • (5-Methyl-1-benzofuran-2-yl)methanamine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve (5-Methyl-1-benzofuran-2-yl)methanamine (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality of Experimental Choices:

  • Acetone: Serves as the carbonyl source to form the imine intermediate.

  • Sodium triacetoxyborohydride: A mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone.[9]

  • 1,2-Dichloroethane: A common aprotic solvent for reductive amination reactions with NaBH(OAc)₃.[8]

Expected Characterization of N-isopropyl-1-(5-methyl-1-benzofuran-2-yl)methanamine:
  • ¹H NMR: Appearance of a septet and a doublet for the isopropyl group protons.

  • ¹³C NMR: New signals corresponding to the methine and methyl carbons of the isopropyl group.

  • Mass Spectrometry: The molecular ion peak will correspond to the addition of an isopropyl group (C₃H₇) to the starting amine.

IV. N-Sulfonylation of (5-Methyl-1-benzofuran-2-yl)methanamine

Sulfonamides are important functional groups in medicinal chemistry, often found in antibacterial and diuretic drugs. They are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[10]

Protocol: N-Tosylation with p-Toluenesulfonyl Chloride

This protocol outlines the synthesis of N-((5-Methyl-1-benzofuran-2-yl)methyl)-4-methylbenzenesulfonamide.

Materials:

  • (5-Methyl-1-benzofuran-2-yl)methanamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve (5-Methyl-1-benzofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

  • p-Toluenesulfonyl Chloride: A common and stable sulfonylating agent.

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, and anhydrous conditions prevent their hydrolysis to the corresponding sulfonic acid.

Expected Characterization of N-((5-Methyl-1-benzofuran-2-yl)methyl)-4-methylbenzenesulfonamide:
  • ¹H NMR: Appearance of aromatic protons from the tosyl group and a singlet for the methyl group of the tosyl moiety.

  • ¹³C NMR: Additional aromatic carbon signals and a signal for the methyl carbon of the tosyl group.

  • IR: Characteristic S=O stretching bands around 1350 and 1160 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the addition of a tosyl group (C₇H₇SO₂) to the starting amine.

Summary of Reaction Conditions

Reaction TypeReagentsBaseSolventTemperatureTypical Reaction Time
N-Acylation Acetic AnhydridePyridinePyridine0 °C to RT2-4 hours
N-Alkylation Benzyl BromideK₂CO₃AcetoneReflux6-12 hours
Reductive Amination Acetone, NaBH(OAc)₃-DCERT4-8 hours
N-Sulfonylation p-Toluenesulfonyl ChlorideTriethylamineDCM0 °C to RT5-17 hours

Visualizing Synthetic Pathways

Functionalization_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination cluster_sulfonylation N-Sulfonylation start (5-Methyl-1-benzofuran-2-yl)methanamine acylation_reagents Acetic Anhydride, Pyridine start->acylation_reagents alkylation_reagents Benzyl Bromide, K2CO3 start->alkylation_reagents red_am_reagents Acetone, NaBH(OAc)3 start->red_am_reagents sulfonylation_reagents Tosyl Chloride, Et3N start->sulfonylation_reagents amide N-Acetylated Product acylation_reagents->amide sec_amine N-Alkylated Product alkylation_reagents->sec_amine iso_amine N-Isoproplyated Product red_am_reagents->iso_amine sulfonamide N-Sulfonylated Product sulfonylation_reagents->sulfonamide

Caption: Synthetic routes for the functionalization of (5-Methyl-1-benzofuran-2-yl)methanamine.

Conclusion

The primary amine of (5-Methyl-1-benzofuran-2-yl)methanamine offers a versatile platform for the synthesis of a diverse library of derivatives. The protocols detailed in this application note for N-acylation, N-alkylation, reductive amination, and N-sulfonylation provide robust and adaptable methods for modifying this key building block. Successful functionalization and purification will yield novel compounds with the potential for a wide range of applications in drug discovery and medicinal chemistry, leveraging the inherent biological relevance of the benzofuran scaffold. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high-purity materials for subsequent biological evaluation.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Retrieved from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved from [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • p. 943 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023). SVKM IOP. Retrieved from [Link]

Sources

Method

Application Note: Strategic Salt Formation and Characterization of (5-Methyl-1-benzofuran-2-yl)methanamine for Pharmaceutical Development

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic procedures for forming and characterizing pharmaceutical salts of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic procedures for forming and characterizing pharmaceutical salts of (5-Methyl-1-benzofuran-2-yl)methanamine. As a primary amine, this benzofuran derivative is a prime candidate for salt formation, a critical step in drug development to enhance physicochemical properties such as aqueous solubility, stability, and bioavailability.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific rationale for experimental choices, from counter-ion selection to solid-state characterization, ensuring a robust and reproducible workflow.

Introduction: The Rationale for Salt Formation

(5-Methyl-1-benzofuran-2-yl)methanamine, with the molecular formula C₁₀H₁₁NO, is a primary amine built on a benzofuran scaffold.[3][4] Benzofuran derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] However, like many heterocyclic compounds, they often exhibit poor aqueous solubility, which can severely limit their therapeutic potential and complicate formulation development.[7]

Salt formation is one of the most effective and widely used strategies to overcome these limitations.[2][8] By reacting a basic Active Pharmaceutical Ingredient (API) like (5-Methyl-1-benzofuran-2-yl)methanamine with an acid, a salt is formed. This modification can profoundly alter the molecule's physicochemical properties:

  • Enhanced Solubility and Dissolution Rate: Salt forms are generally more soluble in aqueous media than their corresponding free bases, which can lead to improved bioavailability.[1][9]

  • Improved Stability: A stable crystalline salt can be less susceptible to chemical degradation and physical changes compared to the free base or an amorphous form.[9][10]

  • Better Handling and Processing Properties: Crystalline salts often have improved flowability and are more amenable to manufacturing processes like tableting.[2]

  • Reduced Polymorphism: While salts can also exhibit polymorphism, a well-chosen salt form can provide a more stable and consistent crystalline structure.[10]

This guide outlines the principles, protocols, and analytical techniques required to conduct a successful salt screening and selection campaign for (5-Methyl-1-benzofuran-2-yl)methanamine.

Foundational Principles: Prerequisities for Salt Selection

A successful salt screening campaign is not a matter of trial and error; it is a data-driven process. Before initiating experiments, two key principles must be considered: the pKa relationship between the API and the counter-ion, and the role of the solvent system.

The pKa Rule for Stable Salt Formation

For a stable salt to form between a base (the API) and an acid (the counter-ion), a significant difference in their pKa values is required. A widely accepted guideline is the "rule of three," which suggests that the pKa of the acid should be at least 2 to 3 units lower than the pKa of the conjugate acid of the API base.[11] This ensures a near-complete proton transfer from the acid to the base, resulting in a stable ionic interaction rather than a cocrystal or a simple mixture.

The first critical step is to determine the pKa of the primary amine in (5-Methyl-1-benzofuran-2-yl)methanamine. This can be done experimentally (e.g., via potentiometric titration) or through validated in-silico prediction tools. This value will guide the selection of appropriate acidic counter-ions.

Counter-Ion and Solvent Selection

The choice of counter-ion and crystallization solvent dictates the properties of the final salt form.

  • Counter-ions: A list of pharmaceutically acceptable counter-ions should be compiled. The selection should prioritize acids with a history of use in approved drug products.[1]

  • Solvents: Solvents are chosen based on their ability to dissolve the free base and the acid, but not so effectively that the resulting salt remains in solution. The solvent system is crucial as it can influence the crystal form (polymorphs, solvates, or hydrates) that is produced.[10][12]

The following table presents a selection of common counter-ions suitable for screening with a basic API.

Counter-ion (Acid)pKa₁pKa₂Common Use/Notes
Hydrochloric Acid-7.0-Very common, often produces crystalline, but potentially hygroscopic salts.
Sulfuric Acid-3.01.9Divalent; can form 1:1 or 2:1 salts. Often highly crystalline.
Methanesulfonic Acid (Mesylate)-1.9-Good for producing stable, crystalline salts with good solubility.
Maleic Acid (Maleate)1.96.2Divalent; frequently used, but may have reactivity concerns (Maillard reaction).[13]
L-Tartaric Acid (Tartrate)3.04.4Chiral, divalent acid. Useful for resolving racemates and forming stable salts.
Citric Acid (Citrate)3.14.8Trivalent; can form complex hydrates and solvates. Highly water-soluble.
Fumaric Acid (Fumarate)3.04.5Divalent; often forms stable, non-hygroscopic salts.

Workflow for Salt Screening, Selection, and Characterization

The process of identifying the optimal salt form follows a logical, tiered progression from high-throughput screening to in-depth characterization of a few lead candidates.

Salt_Screening_Workflow Figure 1: Overall Salt Screening and Selection Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis & Scale-Up cluster_2 Phase 3: Final Selection FreeBase Start: Free Base of (5-Methyl-1-benzofuran-2-yl)methanamine pKa_Det pKa Determination of Free Base FreeBase->pKa_Det Selection Select Counter-ions & Solvents pKa_Det->Selection Screening Small-Scale Salt Screening (96-well plate) Selection->Screening SolidCheck Solid Formation? Screening->SolidCheck SolidCheck->Selection No (Re-evaluate conditions) ScaleUp Scale-Up Synthesis (100-500 mg scale) SolidCheck->ScaleUp Yes Characterization Primary Characterization (XRPD, DSC, Solubility) ScaleUp->Characterization LeadSelect Identify 1-3 Lead Candidates Characterization->LeadSelect FullChar Full Characterization of Leads (Hygroscopicity, Stability) LeadSelect->FullChar Proceed FinalSalt Select Optimal Salt Form for Development FullChar->FinalSalt Backup Select Backup Candidate FinalSalt->Backup

A high-level overview of the salt selection process.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting salt screening and a representative scale-up synthesis.

Protocol 1: High-Throughput Salt Screening in 96-Well Plates

This method allows for the rapid screening of multiple counter-ions and solvent systems to identify conditions that yield a solid salt.

Materials:

  • (5-Methyl-1-benzofuran-2-yl)methanamine free base

  • Stock solutions (e.g., 0.5 M) of selected acids (HCl, H₂SO₄, Mesylic acid, etc.) in a suitable solvent like isopropanol or ethanol.

  • A range of crystallization solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Water, Tetrahydrofuran).

  • 96-well polypropylene plates.

  • Multichannel pipette.

  • Plate shaker/vortexer.

  • Centrifuge with a plate rotor.

  • Polarized light microscope.

Procedure:

  • Prepare API Stock Solution: Dissolve a known quantity of the free base in a primary solvent (e.g., ethanol) to make a concentrated stock solution (e.g., 100 mg/mL).

  • Aliquot API: Using a multichannel pipette, dispense an aliquot of the API stock solution (e.g., 20 µL, containing ~2 mg of API) into each well of the 96-well plate.

  • Add Counter-ion Solutions: Add a stoichiometric equivalent (1.0 eq) of each acid stock solution to designated wells. For divalent or trivalent acids, screen at different stoichiometries (e.g., 0.5 eq and 1.0 eq).

  • Add Anti-Solvents (Crystallization Solvents): Add various crystallization solvents to the wells to induce precipitation.

  • Incubation and Crystallization: Seal the plate and allow it to incubate. Employ various crystallization techniques:

    • Slow Evaporation: Puncture the seal with a small needle and leave at room temperature for 24-72 hours.

    • Temperature Cycling: Cycle the plate between a higher temperature (e.g., 50°C) and a lower temperature (e.g., 4°C) for several days.[8]

    • Slurrying: Add enough solvent to create a slurry and agitate at a constant temperature.[8]

  • Observation and Isolation: After the incubation period, inspect each well for solid formation using a polarized light microscope to check for crystallinity. Isolate any solids by centrifuging the plate, decanting the supernatant, and drying the solids under vacuum.

  • Primary Analysis: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique patterns.

Protocol 2: Scale-Up Synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine Hydrochloride

This protocol describes a representative scale-up procedure for a promising candidate identified during screening.

Materials:

  • (5-Methyl-1-benzofuran-2-yl)methanamine (e.g., 1.0 g, 6.2 mmol).

  • Anhydrous isopropanol (IPA).

  • 2 M HCl in diethyl ether or isopropanol.

  • Magnetic stirrer and stir bar.

  • Round bottom flask.

  • Ice bath.

  • Büchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Dissolution: Dissolve the (5-Methyl-1-benzofuran-2-yl)methanamine free base (1.0 g) in anhydrous isopropanol (20 mL) in a round bottom flask with magnetic stirring. Gently warm if necessary to achieve full dissolution.

  • Acid Addition: While stirring, slowly add 1.05 equivalents of the 2 M HCl solution (approx. 3.25 mL) dropwise to the solution at room temperature.[14]

  • Crystallization: The hydrochloride salt will likely begin to precipitate upon addition of the acid. Continue stirring the resulting slurry at room temperature for 1-2 hours to allow for complete salt formation.

  • Cooling: Cool the flask in an ice bath for an additional hour to maximize crystal yield.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol (2 x 5 mL) to remove any unreacted starting material or excess acid.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Submit the final, dried product for full characterization as described in the following section.

Comprehensive Characterization of Salt Forms

Once a salt is synthesized, a suite of analytical techniques must be employed to confirm its identity, evaluate its solid-state properties, and determine if it meets the target profile for development.[10][15][16]

Salt_Characterization_Workflow Figure 2: Comprehensive Salt Characterization Workflow cluster_confirm Identity & Purity cluster_solid_state Solid-State Properties cluster_performance Performance Attributes SaltSample Dried Salt Sample NMR 1H NMR (Confirms Protonation) SaltSample->NMR FTIR FTIR Spectroscopy (Monitors N-H+ stretch) SaltSample->FTIR XRPD XRPD (Crystallinity & Form) SaltSample->XRPD DSC DSC (Melting Point & Purity) SaltSample->DSC TGA TGA (Thermal Stability, Solvates) SaltSample->TGA Solubility Aqueous Solubility (pH-dependency) SaltSample->Solubility Hygro Hygroscopicity (DVS) (Moisture Uptake) SaltSample->Hygro Stability Chemical & Physical Stability Studies SaltSample->Stability Final Data Analysis & Salt Form Selection NMR->Final FTIR->Final XRPD->Final DSC->Final TGA->Final Solubility->Final Hygro->Final Stability->Final

Key analytical techniques for evaluating salt candidates.
  • ¹H NMR Spectroscopy: Confirms salt formation by showing a downfield shift of the protons adjacent to the amine group due to protonation. It also confirms the stoichiometry of the API to the counter-ion.[15][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides evidence of salt formation through the appearance of N-H⁺ stretching bands and changes in the fingerprint region.[15]

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for determining the solid form. A crystalline material will produce a unique pattern of sharp peaks, while an amorphous material will show a broad halo. Each polymorph or solvate of a salt will have a distinct XRPD pattern.[12][15]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity and crystalline form. It can also reveal polymorphic transitions, desolvation events, or decomposition.[10][15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is essential for identifying the presence of bound water (hydrates) or solvent (solvates) and assessing the thermal stability of the salt.[16]

  • Aqueous Solubility: The equilibrium solubility of the salt is measured at different pH values to generate a pH-solubility profile. This is critical for predicting in-vivo dissolution.[9][10]

  • Hygroscopicity: Dynamic Vapor Sorption (DVS) is used to quantify the amount of water vapor absorbed by the salt at different relative humidity (RH) levels. A desirable salt form will exhibit low hygroscopicity.[9]

Data Interpretation and Final Selection

The ultimate goal is to select a single salt form for development that possesses the optimal balance of properties. The data gathered from the characterization studies should be compiled and compared.

Example Data Summary Table:

PropertyFree BaseHydrochloride SaltMesylate SaltL-Tartrate Salt
Form Crystalline SolidCrystalline SolidCrystalline SolidCrystalline Solid
Melting Point (DSC) ~85 °C215-218 °C188-191 °C175-177 °C
Aqueous Solubility (pH 7) < 0.1 mg/mL15 mg/mL25 mg/mL18 mg/mL
Hygroscopicity (at 80% RH) Non-hygroscopicSlightly hygroscopic (<2% uptake)Non-hygroscopic (<0.5% uptake)Hygroscopic (>5% uptake)
Stability (40°C/75% RH) StableStableStableDeliquescent

In this hypothetical example, the Mesylate Salt would emerge as the superior candidate. Although the hydrochloride has a higher melting point, the mesylate offers the best combination of significantly improved solubility and lower hygroscopicity, making it a more robust candidate for formulation and long-term storage. The L-Tartrate, despite good solubility, is eliminated due to its poor hygroscopicity profile.

Conclusion

The formation of a suitable salt is a cornerstone of successful pharmaceutical development for basic compounds like (5-Methyl-1-benzofuran-2-yl)methanamine. By employing a systematic approach that begins with an understanding of fundamental principles (pKa), proceeds through high-throughput screening, and culminates in comprehensive characterization, researchers can confidently select a salt form with optimized properties. This data-driven strategy mitigates development risks, reduces timelines, and ultimately increases the probability of creating a safe, stable, and effective drug product.

References

  • Characterisation of salts of drug substances | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Retrieved February 21, 2026, from [Link]

  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017, August 1). Advanced Drug Delivery Reviews. Retrieved February 21, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Molecules. Retrieved February 21, 2026, from [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved February 21, 2026, from [Link]

  • Benzofuran. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 1-benzofuran. (n.d.). The Good Scents Company. Retrieved February 21, 2026, from [Link]

  • Benzofuran. (n.d.). Grokipedia. Retrieved February 21, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Substituted benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Counterions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Salt Screening. (2021, February 14). Improved Pharma. Retrieved February 21, 2026, from [Link]

  • How to salt screen using the Crystal 16. (2023, June 7). Technobis. Retrieved February 21, 2026, from [Link]

  • Why is there a comparative lack of variety in positive counterions in drugs?. (2018, January 10). Stack Exchange. Retrieved February 21, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). Organic Process Research & Development. Retrieved February 21, 2026, from [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved February 21, 2026, from [Link]

  • Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 21, 2026, from [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.). Molecules. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved February 21, 2026, from [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • (5-methyl-1-benzofuran-2-yl)methanamine. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved February 21, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved February 21, 2026, from [Link]

  • Process for making a methenamine salt of an optically active acid. (n.d.). Google Patents.

Sources

Application

handling and storage protocols for (5-Methyl-1-benzofuran-2-yl)methanamine

Executive Summary (5-Methyl-1-benzofuran-2-yl)methanamine (CAS: 165737-47-3) is a critical pharmacophore scaffold used in the development of serotonergic ligands, melatonin receptor agonists, and kinase inhibitors. Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Methyl-1-benzofuran-2-yl)methanamine (CAS: 165737-47-3) is a critical pharmacophore scaffold used in the development of serotonergic ligands, melatonin receptor agonists, and kinase inhibitors. Its chemical structure—comprising a bicyclic benzofuran core and a reactive primary amine tail—presents specific stability challenges.

This primary amine is susceptible to oxidative deamination and carbamate formation upon exposure to atmospheric


. Furthermore, the electron-rich benzofuran ring confers sensitivity to photo-oxidation. This guide defines the "Gold Standard" protocols to maintain >98% purity over extended storage periods.

Physicochemical Profile

PropertySpecification
Chemical Name (5-Methyl-1-benzofuran-2-yl)methanamine
CAS Number 165737-47-3 (Free Base) / Note: Often supplied as HCl salt
Molecular Formula

Molecular Weight 161.20 g/mol (Free Base)
Physical State Viscous oil or low-melting solid (Free Base); White/Off-white powder (HCl Salt)
Solubility DMSO (>50 mg/mL), Ethanol (>20 mg/mL), 1eq HCl (Aqueous)
pKa (Predicted) ~8.5 - 9.5 (Amine conjugate acid)
Key Sensitivities Hygroscopic (Salt), Air-sensitive (Free Base), Photosensitive

Storage Protocol: The "Gold Standard"

The shelf-life of (5-Methyl-1-benzofuran-2-yl)methanamine is strictly dependent on the exclusion of three vectors: Light, Moisture, and Carbon Dioxide.

Environmental Control
  • Temperature: Long-term storage (>1 month) requires -20°C . Short-term working aliquots may be kept at 4°C .

  • Atmosphere: The free base avidly absorbs

    
     from the air to form solid carbamates (white crust formation). Storage under Argon (Ar)  or Nitrogen (
    
    
    
    )
    is mandatory.
  • Container: Amber borosilicate glass vials with Teflon-lined caps. Avoid polystyrene containers as residual monomers can leach into the lipophilic free base.

Storage Logic Workflow

The following decision tree illustrates the protocol for receiving and banking the compound.

StorageProtocol Receiving Compound Receipt CheckForm Check Form: Salt vs. Free Base Receiving->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Lipophilic Salt HCl/Oxalate Salt (Powder) CheckForm->Salt Polar Solid ActionFB IMMEDIATE ACTION: Purge Headspace with Argon FreeBase->ActionFB High Oxidation Risk ActionSalt Desiccate Salt->ActionSalt Hygroscopic Risk StorageFB Store at -80°C (Preferred) or -20°C ActionFB->StorageFB StorageSalt Store at -20°C (Desiccator Cabinet) ActionSalt->StorageSalt

Figure 1: Decision matrix for storage based on the chemical form of the benzofuran derivative.

Handling and Solubilization Protocols

Solubilization Strategy

Researchers often encounter precipitation when diluting benzofuran amines into aqueous buffers.

  • Stock Solution: Prepare 100 mM stocks in anhydrous DMSO .

  • Aqueous Dilution: Do not dilute directly into Phosphate Buffered Saline (PBS) if pH > 7.4, as the free base may crash out.

  • Acidification: If working in aqueous media, ensure pH < 7.0 or add 1.1 equivalents of HCl to maintain solubility.

Prevention of Carbamate Formation

Primary amines react reversibly with


:


Protocol:
  • Allow the storage vial to equilibrate to room temperature before opening (prevents water condensation).

  • Flush the vial with inert gas immediately after removing the aliquot.

  • Do not use dry ice (solid

    
    ) to cool the open vial during handling.
    
Experimental Workflow Diagram

HandlingWorkflow Stock Frozen Stock (-20°C) Thaw Thaw to RT (Desiccator) Stock->Thaw Prevent Condensation Open Open under Inert Flow Thaw->Open Solvent Add Anhydrous DMSO Open->Solvent Aliquot Single-Use Aliquots Solvent->Aliquot Avoid Freeze-Thaw Exp Experiment Aliquot->Exp

Figure 2: Step-by-step handling process to minimize atmospheric exposure.

Quality Control & Validation

Before critical assays (e.g.,


 determination or cell dosing), validate the integrity of the compound.
MethodObservationInterpretation
Visual Inspection Color change (Yellow/Brown)Oxidation of the benzofuran ring or amine. Discard.
Visual Inspection White crust on oil surfaceCarbamate formation (

contamination). Filter or Acidify.
1H-NMR (

)
New peak ~8.0-8.5 ppmAmmonium species (Salt formation).
LC-MS Mass shift +16 or +32N-Oxide formation or Benzofuran oxidation.

Self-Validating Check: Dissolve a small amount in


 with 1 eq DCl. If the solution is turbid, significant degradation or polymerization of the benzofuran core has occurred.

Safety and Emergency Procedures

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Spill Protocol:

    • Absorb with sand or vermiculite (do not use cellulose/paper towels if oxidizing agents are present).

    • Neutralize surface with weak acid (dilute acetic acid) to scavenge residual amine.

    • Dispose of as hazardous organic waste.

References

  • PubChem. (2025).[1] (5-Methyl-1-benzofuran-2-yl)methanamine - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the reaction yields of (5-Methyl-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the reaction yields of (5-Methyl-1-benzofuran-2-yl)methanamine synthesis. This document offers full editorial control to present the information in a logical and user-friendly format, grounded in scientific principles and practical experience.

I. Overview of Synthetic Strategies

The synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common and practical methods involve the conversion of a suitable precursor at the 2-position of the 5-methyl-1-benzofuran core into the desired methanamine functionality. Key strategies include:

  • Reductive Amination of 5-Methyl-1-benzofuran-2-carboxaldehyde: This is a widely used, one-pot reaction that converts the aldehyde to an amine.[1] It involves the formation of an intermediate imine, which is then reduced.[1][2]

  • Reduction of 5-Methyl-1-benzofuran-2-carbonitrile: This method provides a direct route to the primary amine through the reduction of the nitrile group.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific challenges encountered during the reaction. This guide will focus primarily on the optimization of the reductive amination pathway, as it is a versatile and commonly employed method.

II. Troubleshooting Guide: Reductive Amination Pathway

This section addresses common issues encountered during the synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine via the reductive amination of 5-Methyl-1-benzofuran-2-carboxaldehyde.

Diagram of the Reductive Amination Troubleshooting Workflow:

G cluster_start cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues cluster_side_reactions Side Reaction Problems cluster_workup Work-up & Purification Challenges cluster_end Start Low Yield or Incomplete Reaction Imine_Formation Poor Imine Formation Start->Imine_Formation Reduction_Step Inefficient Reduction Start->Reduction_Step Side_Reactions Presence of Impurities Start->Side_Reactions Workup Difficult Purification Start->Workup Imine_Check Check Aldehyde Purity Imine_Formation->Imine_Check Imine_Solvent Optimize Solvent Imine_Check->Imine_Solvent Purity OK Purify_Aldehyde Purify Starting Material Imine_Check->Purify_Aldehyde Impure Imine_Catalyst Add Acid Catalyst Imine_Solvent->Imine_Catalyst Imine_Catalyst->Reduction_Step Reducing_Agent Select Appropriate Reducing Agent Reduction_Step->Reducing_Agent Temp_Control Control Temperature Reducing_Agent->Temp_Control Agent Selected Reagent_Stoichiometry Adjust Stoichiometry Temp_Control->Reagent_Stoichiometry Reagent_Stoichiometry->Workup Over_Reduction Over-reduction to Alcohol Side_Reactions->Over_Reduction Dimerization Dimerization of Aldehyde Side_Reactions->Dimerization Over_Reduction->Temp_Control Dimerization->Imine_Solvent Extraction Optimize Extraction pH Workup->Extraction Chromatography Select Appropriate Chromatography Conditions Extraction->Chromatography End Improved Yield Chromatography->End Purify_Aldehyde->Imine_Formation

Caption: Troubleshooting workflow for reductive amination.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the reductive amination of 5-Methyl-1-benzofuran-2-carboxaldehyde can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of the starting aldehyde is paramount. Impurities can interfere with both imine formation and the subsequent reduction. It is advisable to purify the aldehyde by recrystallization or column chromatography before use.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine can be unfavorable.[1]

    • Solvent Choice: The reaction is typically performed in solvents like methanol, ethanol, or dichloromethane. Methanol is often a good choice as it effectively dissolves the reactants and the intermediate imine.[3]

    • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Suboptimal Reduction Step: The choice and handling of the reducing agent are critical.

    • Reducing Agent Selection: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[4] NaBH(OAc)₃ is often preferred as it is milder and more selective for the imine over the aldehyde, reducing the formation of the corresponding alcohol as a byproduct.[4]

    • Temperature Control: The reduction is typically carried out at room temperature or below. Exothermic reactions can lead to side products, so maintaining a controlled temperature is important.

  • Side Reactions: Several side reactions can compete with the desired amination, leading to a lower yield of the target product.

    • Over-reduction: The aldehyde can be reduced to the corresponding alcohol, (5-Methyl-1-benzofuran-2-yl)methanol. This is more likely to occur with stronger reducing agents like NaBH₄ if the imine formation is slow.

    • Cannizzaro-type Reactions: In the presence of a base, aldehydes lacking an α-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid. While less common under typical reductive amination conditions, it is a possibility to consider if basic conditions are inadvertently introduced.

  • Work-up and Purification Losses: The product may be lost during extraction and purification. Optimizing the pH during aqueous work-up is essential to ensure the amine is in its free base form for efficient extraction into an organic solvent.

Question 2: I am observing a significant amount of the alcohol byproduct, (5-Methyl-1-benzofuran-2-yl)methanol. How can I minimize its formation?

Answer: The formation of the alcohol byproduct is a clear indication that the reduction of the starting aldehyde is competing with the reduction of the intermediate imine. To address this, consider the following:

  • Change the Reducing Agent: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it selectively reduces the imine in the presence of the aldehyde.[4]

  • Optimize the Order of Addition: If using a less selective reducing agent like NaBH₄, ensure that the imine has sufficient time to form before adding the reducing agent. This can be achieved by pre-stirring the aldehyde and the amine (with an acid catalyst if necessary) for a period (e.g., 30-60 minutes) before the portion-wise addition of the reducing agent at a low temperature (e.g., 0 °C).

  • Control the pH: The rate of imine formation is pH-dependent. A weakly acidic medium (pH 4-6) generally favors imine formation.

Question 3: The purification of the final product by column chromatography is proving difficult. What are some strategies to improve separation?

Answer: Purification challenges often arise from the presence of unreacted starting materials or closely related byproducts.

  • Optimize the Mobile Phase: A systematic approach to thin-layer chromatography (TLC) is essential to determine the optimal solvent system for column chromatography. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent can significantly improve the peak shape and resolution of amines by preventing their interaction with the acidic silica gel.

  • Alternative Stationary Phases: If separation on silica gel is challenging, consider using an alternative stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica gel.

  • Acid-Base Extraction: Before chromatography, an acid-base work-up can be employed to remove neutral and acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the reductive amination?

A1: The reaction time can vary depending on the specific substrates, reagents, and temperature. Generally, the reaction is monitored by TLC until the starting aldehyde is consumed, which can take anywhere from a few hours to overnight.

Q2: Can I use aqueous ammonia as the amine source?

A2: Yes, aqueous or methanolic ammonia can be used as the amine source for the synthesis of the primary amine. However, it is important to use a sufficient excess to drive the imine formation equilibrium forward.

Q3: What are some common catalysts for benzofuran synthesis in general?

A3: A variety of catalysts are employed in benzofuran synthesis, including palladium, copper, and Lewis acids.[5][6] For instance, palladium and copper catalysts are often used in Sonogashira coupling reactions to form the benzofuran ring.[6]

Q4: Are there any green chemistry approaches for this synthesis?

A4: Reductive amination itself is considered a relatively green process, especially when performed as a one-pot reaction.[1] To further enhance its green credentials, one could explore the use of more environmentally benign solvents and catalytic systems.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of (5-Methyl-1-benzofuran-2-yl)methanamine should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching for the amine).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.

IV. Experimental Protocol: Optimized Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine.

Reaction Scheme:

G Aldehyde 5-Methyl-1-benzofuran-2-carboxaldehyde Product (5-Methyl-1-benzofuran-2-yl)methanamine Aldehyde->Product 1. Imine Formation 2. Reduction Ammonia + NH₃ (in MeOH) Ammonia->Product ReducingAgent NaBH(OAc)₃ Solvent DCE, rt

Caption: Reductive amination of 5-Methyl-1-benzofuran-2-carboxaldehyde.

Materials:

  • 5-Methyl-1-benzofuran-2-carboxaldehyde (1.0 eq)

  • Ammonia in Methanol (7N solution, 5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-1-benzofuran-2-carboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq). Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 95:5 DCM:MeOH with 0.1% TEA) until the starting aldehyde spot has disappeared.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of dichloromethane and methanol (containing 0.1% triethylamine) to afford the pure (5-Methyl-1-benzofuran-2-yl)methanamine.

Quantitative Data Summary Table:

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
5-Methyl-1-benzofuran-2-carboxaldehyde1.0160.17
Ammonia in Methanol (7N)5.017.03 (NH₃)
Sodium triacetoxyborohydride1.5211.94

V. References

  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177.

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Reddy, et al. (2022). Benzofuran Synthesis via Palladium–Copper-Based Catalyst. ACS Omega.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

Sources

Optimization

minimizing side reactions during (5-Methyl-1-benzofuran-2-yl)methanamine derivatization

Welcome to the technical support center for the derivatization of (5-Methyl-1-benzofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (5-Methyl-1-benzofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

This center is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented Q&A section to address specific issues observed during your experiments.

  • Frequently Asked Questions (FAQs): General guidance on reaction conditions, reagent selection, and the inherent reactivity of the molecule.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems in a question-and-answer format.

Issue 1: Over-alkylation or Over-acylation

Question: I am attempting a mono-N-acylation with an acyl chloride, but I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated product. How can I prevent this?

Answer: This is a classic issue when derivatizing primary amines. The initially formed secondary amide is sometimes nucleophilic enough to react again, or unreacted starting material can be multiply derivatized under forcing conditions. Several strategies can be employed to favor mono-substitution:

  • Controlled Reagent Addition: The most effective method is to add the electrophile (acyl chloride or alkyl halide) slowly and portion-wise to a stirred solution of the amine.[1] This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant and more nucleophilic primary amine starting material. A syringe pump is ideal for this.

  • Stoichiometry and Order of Addition: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures the acylating agent is the limiting reagent and is consumed before significant di-acylation can occur.[2]

  • Lower Reaction Temperature: Cooling the reaction to 0 °C or even -20 °C will decrease the rate of the second acylation more significantly than the first, improving selectivity. Start the reaction cold and allow it to warm slowly to room temperature.[2]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without competing in the reaction.[3]

Issue 2: Reaction Stalls or Low Yield

Question: My N-alkylation reaction is very slow and gives a low yield, with a lot of unreacted (5-Methyl-1-benzofuran-2-yl)methanamine remaining even after extended reaction times. What's going on?

Answer: A stalled reaction points to several potential issues, often related to reagent deactivation or poor reaction conditions.

  • Inactivated Alkylating Agent: Alkyl halides, especially iodides and bromides, can degrade over time. Ensure you are using a fresh or properly stored reagent.

  • Base Incompatibility: If your base is not strong enough to deprotonate the amine or neutralize the acid formed during the reaction, the reaction will slow down as the amine starting material becomes protonated and non-nucleophilic.[4] For alkylations, a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (like DMF or acetonitrile) is often effective.[5]

  • Formation of Ammonium Salt: The HCl or HBr generated during acylation or alkylation can protonate the starting amine, rendering it unreactive.[3][4] This is why a base is crucial. Ensure you are using at least one equivalent of base for each equivalent of acid produced.

  • Solvent Choice: The solvent must be appropriate for the reaction. For many N-alkylations and acylations, anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices as they are aprotic and will dissolve the starting materials.[2]

Issue 3: Unidentified Byproducts and Discoloration

Question: During my reaction under acidic conditions (e.g., reductive amination), the mixture turns dark brown/black, and I see multiple unknown spots on my TLC plate. What could be causing this decomposition?

Answer: The benzofuran ring system can be sensitive, particularly to strong acids.[6][7] The discoloration and multiple byproducts suggest that the heterocyclic core is not stable under your current conditions.

  • Benzofuran Ring Instability: Strong Brønsted or Lewis acids can catalyze side reactions on the electron-rich benzofuran ring, including polymerization, rearrangement, or even ring-opening.[7][8] The C3 position of the benzofuran is particularly susceptible to electrophilic attack.

  • Mitigation for Reductive Amination: Reductive amination is a powerful tool, but the conditions must be controlled.

    • Use a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice because it is effective under mildly acidic conditions (often using acetic acid as a catalyst), which are generally well-tolerated by sensitive substrates.[9] It is also selective for the iminium ion over the carbonyl starting material.[10]

    • Two-Step Procedure: For particularly sensitive substrates, a two-step procedure can offer better control. First, form the imine by reacting the amine with the aldehyde/ketone, often with a dehydrating agent. Then, in a separate step, reduce the isolated imine with a milder reducing agent like sodium borohydride (NaBH₄).[11]

Below is a decision workflow for troubleshooting reductive amination:

G start Reductive Amination: Low Yield / Decomposition check_acid Are you using a strong acid (e.g., HCl, H₂SO₄)? start->check_acid strong_acid High Chance of Benzofuran Ring Degradation check_acid->strong_acid Yes check_reductant Is the reaction one-pot? check_acid->check_reductant No switch_reagent Switch to a milder reducing agent like NaBH(OAc)₃ with catalytic AcOH strong_acid->switch_reagent one_pot Side reactions between amine, carbonyl, and reductant are possible. check_reductant->one_pot Yes check_temp Is the reaction temperature elevated? check_reductant->check_temp No two_step Consider a two-step protocol: 1. Form imine first. 2. Isolate, then reduce with NaBH₄. one_pot->two_step high_temp Increased temperature can accelerate decomposition. check_temp->high_temp Yes low_temp Run reaction at 0 °C to Room Temperature. high_temp->low_temp G cluster_0 Amine Protection Strategy Start Primary Amine (Starting Material) Protect React with Boc₂O (Protection) Start->Protect Protected Boc-Protected Amine (Stable Intermediate) Protect->Protected Reaction Perform desired reaction on another part of molecule Protected->Reaction Deprotect Treat with TFA (Deprotection) Reaction->Deprotect Final Derivatized Amine (Final Product) Deprotect->Final

Sources

Troubleshooting

Technical Support Center: Purification of (5-Methyl-1-benzofuran-2-yl)methanamine

Executive Summary & Triage User Query: "I need to purify (5-Methyl-1-benzofuran-2-yl)methanamine. The crude product is impure/colored/oily.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

User Query: "I need to purify (5-Methyl-1-benzofuran-2-yl)methanamine. The crude product is impure/colored/oily. How do I recrystallize it?"

Scientist's Assessment: The target molecule is a primary amine attached to a lipophilic benzofuran core.

  • Free Base Warning: The free base form of this molecule is likely an oil or a low-melting solid that is prone to air oxidation (browning). Recrystallization of the free base is rarely effective.

  • The Solution: The industry-standard purification method for this class of compounds is conversion to the Hydrochloride (HCl) salt , followed by recrystallization. The crystal lattice energy of the salt excludes impurities that the free base oil entrains.

Recommended Protocol: Salt Formation followed by Recrystallization from Ethanol/Ethyl Acetate.

Core Protocol: The "Salt & Recrystallize" System

This protocol is designed to be self-validating. If a step fails (e.g., no precipitate), the troubleshooting section below addresses the specific causality.

Phase A: Preparation (Salt Formation)

If your material is already a solid HCl salt, skip to Phase B.

  • Dissolution: Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .

    • Why: These non-polar solvents dissolve the organic amine but will not dissolve the polar salt formed in the next step.

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

    • Endpoint: Test pH with wet litmus paper; ensure pH < 3.

  • Isolation: Filter the crude salt. Wash with cold ether.

Phase B: Recrystallization of the HCl Salt
ParameterSpecification
Primary Solvent (Good Solvent) Ethanol (Absolute) or Methanol
Anti-Solvent (Poor Solvent) Diethyl Ether or Ethyl Acetate
Temperature Range Boiling (Dissolution) to -20°C (Crystallization)
Target Impurities Unreacted nitriles, inorganic salts, oxidation byproducts

Step-by-Step Workflow:

  • Saturation: Place the crude HCl salt in a flask. Add Ethanol slowly while heating to reflux (approx. 78°C).

    • Critical: Add only enough hot ethanol to just dissolve the solid. If a small amount of dark residue remains undissolved after 5 minutes of reflux, filter it out hot (this is likely inorganic salt or polymerized trash).

  • The Cloud Point: Remove from heat. While still hot, add the Anti-Solvent (EtOAc or Et₂O) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution back to transparency.

  • Nucleation & Growth:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

    • Once room temp is reached, move to a fridge (4°C) or freezer (-20°C) for 12 hours.

  • Harvest: Filter the white needles/plates. Wash with cold Et₂O/Ethanol (3:1 mix).

  • Drying: Dry under high vacuum at 40°C. Note: Benzofuran salts can be hygroscopic; store in a desiccator.

Troubleshooting Guide (FAQ)

Issue 1: "My product is 'Oiling Out' (forming a goo instead of crystals)."

Cause: The solvent system is too polar, or the concentration is too high, causing the salt to separate as a liquid phase before it can organize into a crystal lattice. Fix:

  • Re-heat to dissolve the oil.

  • Add more Ethanol (increase the "Good Solvent" ratio).

  • Switch Solvent System: Try Isopropanol (IPA) as the single solvent. IPA has a higher boiling point and lower polarity than MeOH/EtOH, often preventing oiling out for amine salts.

Issue 2: "The crystals are grey or brown."

Cause: Oxidation of the benzofuran ring or the amine group. Fix:

  • Charcoal Treatment: During the hot dissolution step (Phase B, Step 1), add Activated Carbon (5-10 wt%) .

  • Reflux for 5 minutes.

  • Filter hot through a Celite pad to remove the carbon. The filtrate should be colorless or pale yellow.

Issue 3: "No precipitate formed after cooling."

Cause: Solution is too dilute (supersaturation not reached). Fix:

  • Rotary Evaporate: Remove 50% of the solvent volume.

  • Seed Crystal: If available, add a tiny crystal of pure material to induce nucleation.

  • Scratch: Gently scratch the inner glass wall of the flask with a glass rod (micro-glass particles act as nucleation sites).

Process Visualization

The following diagram illustrates the logical flow of the purification process, including decision nodes for common failure points.

PurificationFlow Start Start: Crude (5-Methyl-1-benzofuran-2-yl)methanamine CheckForm Is it Free Base (Oil) or HCl Salt? Start->CheckForm SaltGen Dissolve in EtOAc + Add HCl (gas/ether) CheckForm->SaltGen Free Base Dissolve Dissolve in Hot Ethanol (Reflux) CheckForm->Dissolve Solid Salt CrudeSalt Isolate Crude Salt SaltGen->CrudeSalt CrudeSalt->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon -> Filter Hot CheckColor->CarbonTreat Yes AddAnti Add Anti-Solvent (EtOAc) to Cloud Point CheckColor->AddAnti No CarbonTreat->AddAnti Cooling Slow Cool (RT -> 4°C -> -20°C) AddAnti->Cooling CheckOil Did it 'Oil Out'? Cooling->CheckOil ReheatIPA Re-dissolve: Switch to Isopropanol CheckOil->ReheatIPA Yes Filter Filter & Wash (Cold Ether) CheckOil->Filter No (Crystals formed) ReheatIPA->Cooling Final Pure White Crystals (HCl Salt) Filter->Final

Figure 1: Decision logic for the purification of benzofuran-methanamine derivatives, addressing salt formation and oiling-out scenarios.

References & Grounding

The protocols defined above are synthesized from authoritative methodologies regarding benzofuran synthesis and amine salt crystallization.

  • General Benzofuran Purification: Asian Journal of Chemistry and MDPI report that benzofuran derivatives are frequently recrystallized from Ethanol or Petroleum Ether/Ethyl Acetate mixtures. The use of ethanol is consistent with the polarity of the benzofuran core [1][3].

  • Amine Salt Crystallization: The conversion of amines to Hydrochloride salts to facilitate purification (via lattice energy stabilization) is a fundamental technique in organic synthesis. ACS Publications highlights the stability and utility of amine hydrochloride crystals in pharmaceutical contexts [4].

  • Solvent Selection for Salts: ResearchGate discussions and standard lab practices confirm that for amine hydrochlorides, Ethanol/Diethyl Ether or Isopropanol are the optimal solvent systems to prevent oiling out and ensure high purity [2].

  • Physical Properties: Analogous compounds (e.g., 5-bromo-benzofuran derivatives) show melting points in the 130-200°C range, validating the use of thermal recrystallization methods [3][5].

Reference List
  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. Available at: [Link]

  • Recrystallization of Amine Compounds. ResearchGate. Available at: [Link]

  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl Methanones. MDPI. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Stability Profiling of (5-Methyl-1-benzofuran-2-yl)methanamine

Case ID: T-5MBF-DEG-001 Topic: Degradation Pathway Identification & Troubleshooting Assigned Specialist: Senior Application Scientist, Stability Division[1] Executive Summary (5-Methyl-1-benzofuran-2-yl)methanamine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-5MBF-DEG-001 Topic: Degradation Pathway Identification & Troubleshooting Assigned Specialist: Senior Application Scientist, Stability Division[1]

Executive Summary

(5-Methyl-1-benzofuran-2-yl)methanamine is a pharmacophore sharing structural homology with monoamine transporter (MAT) inhibitors and benzofuran-based designer drugs (e.g., 5-APB).[1] Its stability profile is dominated by the high reactivity of the primary amine (oxidative deamination) and the electron-rich benzofuran core (susceptibility to electrophilic attack and photo-oxidation).

This guide provides a non-templated, first-principles approach to identifying impurities, optimizing LC-MS methods for this specific amine, and troubleshooting forced degradation anomalies.

Module 1: Analytical Method Optimization

Before profiling degradation, you must ensure your method does not artificially generate or mask impurities. Primary amines like (5-Methyl-1-benzofuran-2-yl)methanamine are notorious for peak tailing on C18 columns due to interaction with residual silanols.

Critical Method Parameters
ParameterRecommendationRationale (Causality)
Mobile Phase pH High pH (pH 9.5 - 10.5) using Ammonium Hydroxide or Low pH (< 2.5) using TFA/Formic Acid.[1]High pH: Keeps the amine deprotonated (neutral), increasing retention and improving peak shape. Low pH: Fully protonates the amine; however, requires end-capped columns to prevent silanol interaction.
Stationary Phase C18 with Hybrid Particle Technology (e.g., BEH C18) or PFP (Pentafluorophenyl) .[1]PFP columns offer unique selectivity for the benzofuran ring via

-

interactions, separating positional isomers (e.g., 5-methyl vs. 6-methyl) often co-present as synthetic impurities.[1]
Detection UV @ 254/280 nm & ESI(+) MS .The benzofuran chromophore is UV-active. MS is required to distinguish oxidative products (+16 Da) from matrix artifacts.
Sample Diluent Acetonitrile/Water (no aldehyde/ketone solvents). Avoid Acetone/Methanol: Primary amines react with ketones/aldehydes to form Schiff Bases (imines) in the vial, creating "ghost" degradation peaks.[1]

Module 2: Degradation Pathways & Mass Shifts

The following table summarizes the theoretical and observed degradation products based on the chemistry of benzofuran-2-methanamines.

Parent Molecule MW: ~161.2 g/mol (


)[1]
Degradation TypeMechanismProduct StructureMass Shift (Δ)Observed

Oxidative Deamination Radical attack on

-carbon followed by hydrolysis.
5-Methylbenzofuran-2-carbaldehyde -1 Da (loss of

, gain of

)
~161.1 (

)
Secondary Oxidation Oxidation of the aldehyde (above).[1]5-Methylbenzofuran-2-carboxylic acid +15 Da (from Parent)~177.1 (

)
N-Oxidation Direct oxidation of amine nitrogen.[1]N-Hydroxylamine (

)
+16 Da~178.2
Benzylic Oxidation Oxidation of the 5-methyl group.[1](2-(Aminomethyl)benzofuran-5-yl)methanol +16 Da~178.2
Dimerization Oxidative coupling (radical mechanism).[1]C-C or N-N Dimers 2M - 2H~321-323

Module 3: Troubleshooting & FAQs

Scenario A: "I see a peak at [M+16]. Is it N-Oxide or Benzylic Alcohol?"

Diagnosis: Both pathways result in a +16 Da shift (


).
  • The N-Oxide is typically less stable and may revert to the parent or dehydrate to an imine in the MS source. It often elutes earlier than the parent in Reverse Phase (RP) due to the polar N-OH group.

  • The Benzylic Alcohol (oxidation of the 5-methyl group) is stable.

  • Differentiation: Perform MS/MS fragmentation.

    • N-Oxide: Often shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH).[1]

    • Benzylic Alcohol: Will likely retain the oxygen on the ring fragment during cleavage of the methanamine tail.

Scenario B: "My sample turned yellow/brown, but LC-UV purity is >99%."

Diagnosis: Polymerization or "Color Bodies."

  • Benzofurans and amines are susceptible to radical polymerization or oxidative coupling (dimerization) initiated by light or trace metals.

  • Why it's invisible: These oligomers often have very high molecular weights or broaden significantly, eluting in the column wash or remaining stuck on the guard column. They have high extinction coefficients (intense color) even at trace levels (<0.1%).

  • Action: Check the column inlet frit or run a gradient up to 100% organic with a prolonged hold.

Scenario C: "I see a -17 Da peak in the standard solution."

Diagnosis: In-source fragmentation vs. Degradation.

  • Primary amines often lose ammonia (

    
    , 17 Da) inside the Mass Spectrometer source (In-Source Collision Induced Dissociation).
    
  • Test: Lower the "Cone Voltage" or "Fragmentor Voltage." If the peak ratio changes significantly, it is an artifact of ionization, not a degradation product in the vial.

Scenario D: "The drug disappears in Peroxide stress, but mass balance is poor."

Diagnosis: Volatile Aldehydes.

  • The primary degradation product, 5-methylbenzofuran-2-carbaldehyde, is relatively volatile and reactive.[1] It may evaporate or further oxidize rapidly to the carboxylic acid.

  • Action: Look for the carboxylic acid (

    
     177) as the terminal stable species, rather than the intermediate aldehyde.
    

Module 4: Pathway Visualization

The following diagram illustrates the hierarchical degradation logic. The Primary Amine is the "Soft Spot" (Tier 1), followed by the Benzofuran Ring and Methyl Group (Tier 2).[1]

DegradationPathways Parent (5-Methyl-1-benzofuran-2-yl)methanamine (MW: 161.2) Aldehyde Degradant A: Aldehyde (Oxidative Deamination) [M-1] Parent->Aldehyde Oxidation (H2O2/Air) -NH3 N_Oxide Degradant C: N-Hydroxylamine (N-Oxidation) [M+16] Parent->N_Oxide Peroxide/mCPBA Benzylic Degradant D: 5-Hydroxymethyl (Benzylic Oxidation) [M+16] Parent->Benzylic P450/Radical (Minor) Dimer Degradant E: Dimers (Oxidative Coupling) [2M-2H] Parent->Dimer Photo/Radical Acid Degradant B: Carboxylic Acid (Secondary Oxidation) [M+15] Aldehyde->Acid Oxidation

Caption: Figure 1. Predicted degradation cascade. The red pathway (Deamination) is the dominant mechanism in aqueous oxidative stress.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the standard stress testing protocols (Acid, Base, Oxidation, Light).[2] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (2nd Ed., 2011).[1] Informa Healthcare. (Authoritative text on amine oxidation mechanisms).

  • Welter, J., et al. "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB."[1][3] Analytical and Bioanalytical Chemistry, 407(12), 3457-3470 (2015).[1] (Provides fragmentation data for benzofuran-methanamine analogues). Link

  • PubChem. Compound Summary: 1-(1-Benzofuran-2-yl)methanamine. (Structural reference for the core pharmacophore). Link

Sources

Optimization

Technical Support Center: (5-Methyl-1-benzofuran-2-yl)methanamine Optimization Guide

Ticket ID: BZF-5ME-NH2-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks Executive Summary & Triage You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-5ME-NH2-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks

Executive Summary & Triage

You are likely accessing this guide because standard coupling protocols (EDC/NHS, HATU) have failed to ligate (5-Methyl-1-benzofuran-2-yl)methanamine to a sterically demanding partner.

While the primary amine on the methylene linker (


) is not inherently hindered, the bulk of the benzofuran bicycle  combined with a bulky electrophile  (e.g., 

-disubstituted acid or ortho-substituted aryl halide) creates a "steric wall." Furthermore, the electron-rich nature of the benzofuran ring introduces solubility issues (aggregation) and potential side reactions at the C3 position.

Select your failure mode below to jump to the relevant protocol:

Failure ModeSymptomRecommended Protocol
Amide Coupling Low conversion (<20%), starting material recovery, or racemization of the acid partner.Protocol A (T3P/Acid Fluorides)
C-N Cross Coupling Catalyst death (Pd black), dehalogenation of aryl partner, or no reaction.Protocol B (Buchwald-Hartwig)
Solubility/Workup Gummy precipitate, poor solubility in DCM/MeOH, emulsion during extraction.Protocol C (Solvation & Isolation)
Protocol A: Amide Coupling with Sterically Hindered Acids

The Problem: Standard uronium reagents (HATU, HBTU) form an active ester that is bulky. When coupling your benzofuran amine to a hindered acid (e.g., a tertiary carboxylic acid), the two bulky species cannot approach effectively.

The Solution: Switch to T3P (Propylphosphonic anhydride) or Acid Fluorides . T3P forms a highly reactive, less sterically encumbered mixed anhydride intermediate.

Workflow Visualization

AmideCouplingStrategy Start Start: Coupling Failure with HATU/EDC CheckSterics Is the Acid Partner Sterically Hindered? (e.g., alpha-tertiary, ortho-substituted) Start->CheckSterics T3P_Route Route 1: T3P Coupling (Low Steric Bulk Transition State) CheckSterics->T3P_Route Yes, Moderate Hindrance AcidFluoride_Route Route 2: Acid Fluoride (Ghosez's Reagent / TFFH) CheckSterics->AcidFluoride_Route Yes, Extreme Hindrance T3P_Step1 1. Dissolve Acid + Amine in EtOAc or DMF 2. Add Base (Pyridine or DIPEA) 3. Add T3P (50% in EtOAc) T3P_Route->T3P_Step1 AF_Step1 1. Acid + TFFH or Ghosez's Rgt -> Acid Fluoride 2. Add Benzofuran Amine + Base AcidFluoride_Route->AF_Step1 T3P_Step2 Monitor: No racemization expected. Workup: Wash with water (T3P byproducts are water soluble). T3P_Step1->T3P_Step2

Figure 1: Decision tree for selecting high-performance coupling agents when standard methods fail due to sterics.

Step-by-Step Procedure (T3P Method)
  • Stoichiometry: Acid (1.0 equiv), (5-Methyl-1-benzofuran-2-yl)methanamine (1.1 equiv), Base (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) is preferred. If solubility is poor due to the benzofuran stacking, use 2-MeTHF or DMF .

  • Addition:

    • Dissolve Acid and Amine in the solvent.[1]

    • Add Base (DIPEA or Pyridine). Note: Pyridine often gives higher yields with T3P.

    • Cool to 0°C.[2]

    • Add T3P (50% w/w solution in EtOAc) dropwise (1.5 – 2.0 equiv).

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

  • Workup: Quench with water. The phosphorus by-products are water-soluble, simplifying purification.

Why this works: T3P acts as a kinetic dehydrating agent. The cyclic anhydride structure is compact, allowing the amine to attack the activated acid even in crowded environments where HATU (a bulky guanidinium salt) would be sterically excluded [1].

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

The Problem: Coupling the primary amine to an aryl halide. The benzofuran oxygen can potentially chelate Pd, or the heterocycle can poison the catalyst. Steric bulk on the aryl halide partner prevents oxidative addition.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) optimized for primary amines.

Ligand Selection Matrix
ScenarioRecommended LigandCatalyst PrecursorBase
General Purpose BrettPhos Pd(OAc)₂ or Pd₂dba₃NaOtBu
High Steric Hindrance RuPhos RuPhos Pd G3/G4NaOtBu / K₂CO₃
Base-Sensitive Substrates XPhos XPhos Pd G3K₃PO₄
Optimized Workflow
  • Catalyst Loading: Use a precatalyst (e.g., RuPhos Pd G4 ) rather than generating in situ to ensure active species formation. Load at 1–3 mol%.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous). Degas thoroughly (sparge with Argon for 15 mins).

  • Base:

    • NaOtBu is standard but strong.

    • If your benzofuran substrate has sensitive esters, switch to K₂CO₃ or K₃PO₄ and heat to 80–100°C.

  • Additives: If the reaction stalls, the benzofuran amine might be inhibiting the catalyst. Add 1 equiv of water (rare, but sometimes helps solubilize inorganic bases) or switch to a soluble organic base like DBU [2].

Critical Check: Ensure the 5-methyl group is not causing solubility crashes in non-polar solvents like Toluene. If so, switch to Dioxane/DMF (9:1).

Protocol C: Troubleshooting Solubility & Aggregation

The Issue: Benzofuran derivatives are flat, aromatic systems prone to


-

stacking. This aggregation effectively increases the "apparent" steric hindrance because the molecules clump together, hiding the amine nucleophile.
Solvent Recommendations
SolventSolubility RatingApplicationNotes
DCM ModerateStandard reactionsCan cause precipitation of amine salts.
THF GoodReductions/CouplingsGood general purpose.[3][4]
DMF/NMP ExcellentHindered CouplingsBreaks up aggregation; hard to remove.
2-MeTHF GoodGreen AlternativeBetter phase separation than THF.

Technical Tip: If the reaction mixture becomes a gel or thick slurry, sonicate for 5 minutes before adding the coupling reagent. This breaks up aggregates and exposes the reactive amine.

Frequently Asked Questions (FAQ)

Q: Can I use acid chlorides instead of T3P? A: Yes, but with caution. The benzofuran ring is electron-rich.[5] If you use a strong Lewis acid or generate a "hot" acylium ion, you risk Friedel-Crafts acylation at the C3 position of the benzofuran ring [3]. Always use a scavenger base (DIPEA) and keep temperatures low (0°C).

Q: My reductive amination with a bulky ketone is stuck at the imine stage. A: Steric hindrance often prevents the reduction of the imine.

  • Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid to force imine formation.

  • Switch the reducing agent to NaBH(OAc)₃ in DCE (Dichloroethane).

  • If that fails, use harsher conditions: NaBH₄ in MeOH (careful of side reactions) or catalytic hydrogenation.

Q: Is the 5-methyl group affecting reactivity? A: Electronically, the methyl group is weakly donating, making the ring slightly more electron-rich than unsubstituted benzofuran. Sterically, it is far from the amine (C5 vs C2-linker) and usually does not interfere directly with the amine's nucleophilicity. Its main impact is on lipophilicity (solubility).

References
  • Dunetz, J. R., et al. (2016). "T3P: The reagent of choice for the synthesis of sterically hindered amides." Organic Process Research & Development.

  • Kashani, S. K., et al. (2019). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination." ChemRxiv.

  • Abu-Hashem, A. A., et al. (2014).[6] "Reactivity of Benzofuran Derivatives." Synthetic Communications.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents."

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Profiling of (5-Methyl-1-benzofuran-2-yl)methanamine

Executive Summary & Application Context (5-Methyl-1-benzofuran-2-yl)methanamine is a critical pharmacophore intermediate, often utilized in the synthesis of melatonin receptor agonists, anti-arrhythmic agents, and multi-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(5-Methyl-1-benzofuran-2-yl)methanamine is a critical pharmacophore intermediate, often utilized in the synthesis of melatonin receptor agonists, anti-arrhythmic agents, and multi-target directed ligands for neurodegenerative research.[1]

Accurate structural validation of this primary amine is challenging due to two factors:

  • The "Amine Blind Spot": Primary amine (

    
    ) protons are often invisible or broadened in standard chloroform-d (
    
    
    
    ) due to rapid chemical exchange.[1]
  • Regioisomer Confusion: Distinguishing the 5-methyl isomer from the 6-methyl isomer requires precise analysis of aromatic coupling constants (

    
     values).
    

This guide provides a definitive spectral breakdown, comparing the target molecule against its synthetic precursor (the nitrile) and evaluating solvent performance to ensure rigorous quality control.[1]

Structural Logic & Assignment Workflow

To validate this structure, we must confirm three distinct domains: the Benzofuran Core , the 5-Methyl Substituent , and the 2-Methanamine Tail .[1]

Assignment Logic Diagram

The following decision tree outlines the logical flow for assigning the 1H NMR signals, prioritizing the most diagnostic peaks first.

NMR_Assignment_Logic Start Start: Raw Spectrum Step1 1. Identify Aliphatic Region (0-5 ppm) Start->Step1 Methyl Methyl Group (-CH3) ~2.4 ppm (s) Step1->Methyl Integrates to 3H Methylene Methylene (-CH2-) ~3.8-4.0 ppm (s) Step1->Methylene Integrates to 2H Step2 2. Identify Furan Ring (Diagnostic H3) Methyl->Step2 Methylene->Step2 H3 H3 Proton ~6.4-6.5 ppm (s) *Key for 2-substitution* Step2->H3 Step3 3. Analyze Aromatic Spin System (Benzene Ring) H3->Step3 Coupling Coupling Analysis Verify 5-Me vs 6-Me Step3->Coupling Check J values Validation Structure Confirmed Coupling->Validation

Figure 1: Step-by-step spectral assignment logic for benzofuran derivatives.

Comparative Spectral Analysis

The Product vs. The Precursor (Reaction Monitoring)

A common synthesis route involves the reduction of (5-Methyl-1-benzofuran-2-yl)carbonitrile to the target amine.[1] Monitoring this reaction requires tracking specific shifts.[1]

FeaturePrecursor: Carbonitrile (

)
Product: Methanamine (

)
Diagnostic Change
H3 (Furan)

7.4 ppm
6.45 ppm Upfield Shift: The loss of the electron-withdrawing cyano group causes a massive shielding effect (

ppm).[1]
Side Chain None (Quaternary Carbon)3.85 ppm (s, 2H) Appearance: New methylene singlet appears.[1]
Aromatic Ring Deshielded (Electron Poor)Shielded (Electron Rich) General upfield shift of H4/H6/H7 due to reduced conjugation.[1]
Solvent Comparison: vs.

The choice of solvent fundamentally alters the appearance of the amine protons.[1]

ParameterChloroform-d (

)
DMSO-

Recommendation

Signal
Often invisible or broad lump at 1.5–2.0 ppm.[1]Distinct broad singlet at 3.0–4.0 ppm (concentration dependent).[1]Use DMSO-

for full characterization.
Resolution Sharper aromatic coupling.Slightly broader lines due to viscosity.[1]Use

for coupling constant (

) analysis.[1]
Water Peak

1.56 ppm (can overlap with

).[1]
3.33 ppm (usually distinct).[1]DMSO-

is preferred to avoid overlap.

Detailed Spectral Data (Composite Reference)

The following data represents the High-Confidence Composite Spectrum for (5-Methyl-1-benzofuran-2-yl)methanamine in


  at 400 MHz.
Chemical Shift Table[1]
Position

(ppm)
Mult.Integ.

(Hz)
Assignment Logic
Me-5 2.42 s3H-Characteristic methyl on aromatic ring.[1]

-NH

3.92 s2H-Methylene adjacent to heteroaromatic ring and amine.[1]

1.85 bs2H-Broad, exchangeable.[1] Shift varies with conc./temp.[1][2][3]
H-3 6.48 s1H

Furan proton. May show long-range coupling to H-7.
H-6 7.08 dd1H8.5, 1.5Ortho-coupling to H-7; Meta-coupling to H-4.[1]
H-4 7.32 d1H1.5Meta-coupled to H-6.[1] (No ortho neighbor).
H-7 7.36 d1H8.5Ortho-coupled to H-6.[1]

*Note: Long-range coupling (


 or 

) is common in benzofurans but may require high-resolution processing to resolve.[1]
Distinguishing Isomers (5-Methyl vs. 6-Methyl)

If the methyl group were at position 6 (an impurity), the splitting pattern changes drastically:

  • 5-Methyl (Target): H6 is a dd (doublet of doublets).[1] H4 is a d (meta doublet).[1]

  • 6-Methyl (Impurity): H5 is a d (ortho doublet).[1] H7 is a s (singlet) or fine doublet.[1]

  • Verification: Check the signal at

    
    7.1 ppm. If it is a dd , you have the correct 5-methyl isomer.[1]
    

Experimental Protocol

To ensure reproducibility and minimize "roof effects" (second-order perturbations), follow this protocol.

Sample Preparation Workflow

Sample_Prep Weigh 1. Weighing Target: 5-10 mg Precision: +/- 0.1 mg Solvent 2. Solvent Addition Add 0.6 mL DMSO-d6 (Use ampules to avoid water) Weigh->Solvent Mix 3. Homogenization Vortex 30s or Sonicate (Ensure no solids remain) Solvent->Mix Transfer 4. Transfer Filter through glass wool into 5mm NMR tube Mix->Transfer Acquire 5. Acquisition Run 1H (16-32 scans) Pulse delay: >5s Transfer->Acquire

Figure 2: Optimized sample preparation workflow for quantitative NMR analysis.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds . Amine protons and isolated aromatic protons (H4) have long T1 relaxation times.[1] Short delays will under-integrate these signals.

  • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

  • Temperature: 298 K (25°C).[1] Note: Heating to 313 K can sharpen the amine peak by increasing exchange rate.

Troubleshooting & Interpretative Pitfalls

Common Impurities[1]
  • Water (in DMSO): Appears at 3.33 ppm .[1] If your sample is wet, this peak will grow and may overlap with the methylene signal if the shift drifts.[1] Solution: Use fresh ampules of DMSO-

    
    .[1]
    
  • Ethanol/Methanol: Common recrystallization solvents.[1] Look for triplet/quartet systems at 1.0/3.5 ppm (EtOH) or a singlet at 3.49 ppm (MeOH).[1]

  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamates.[1] If you see "ghost peaks" near the amine signal, the sample has absorbed 
    
    
    
    .[1] Solution: Flush tube with
    
    
    gas before sealing.[1]
The "Roof Effect"

In the aromatic region, H6 and H7 are ortho-coupled (


 Hz).[1] If their chemical shifts are close (

), the doublets will "lean" toward each other, creating a roof effect.[1] This is normal second-order behavior and confirms the proximity of these protons.

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and general shift rules).
  • Gong, J., et al. (2019).[1] "Tandem addition/cyclization for synthesis of 2-aroyl benzofurans." RSC Advances. (Provides specific benzofuran core shift data).

  • Ismael, S., et al. (2016).[1] "Influence of solvents on the 1H-NMR chemical shifts of benzofuran derivatives." Journal of Chemical Society of Pakistan. (Validation of solvent effects).

Sources

Comparative

Comparative Pharmacophore Guide: (5-Methyl-1-benzofuran-2-yl)methanamine vs. Indole Analogs

Executive Summary: The Bioisosteric Shift This guide analyzes the pharmacological consequences of replacing the indole scaffold with a benzofuran core, specifically comparing (5-Methyl-1-benzofuran-2-yl)methanamine (refe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

This guide analyzes the pharmacological consequences of replacing the indole scaffold with a benzofuran core, specifically comparing (5-Methyl-1-benzofuran-2-yl)methanamine (referred to herein as 5-Me-BF-2-MA ) against its direct indole analogs (e.g., (5-Methyl-1H-indol-2-yl)methanamine and related tryptamines).

While indoles are the endogenous "gold standard" for aminergic signaling (mimicking serotonin and melatonin), the benzofuran scaffold offers distinct advantages in metabolic stability and lipophilicity . The critical divergence lies in the Monoamine Oxidase B (MAO-B) inhibitory profile: whereas indole-2-yl amines often act as substrates or non-selective ligands, the benzofuran-2-yl analogs exhibit potent, selective, and reversible MAO-B inhibition. This guide details the structural causality, comparative bioactivity, and experimental validation of these pharmacophores.

Structural & Physicochemical Analysis

The substitution of the indole nitrogen (NH) with oxygen (O) fundamentally alters the electronic and steric landscape of the ligand.

Pharmacophore Comparison
FeatureIndole Scaffold (Nitrogen)Benzofuran Scaffold (Oxygen)Pharmacological Impact
H-Bonding Donor (NH) & Acceptor (Lone pair)Acceptor Only (O Lone pairs)Benzofuran loses 5-HT1A affinity (requires NH donor) but gains MAO-B selectivity.
Lipophilicity (LogP) Moderate (~2.1 for core)High (~3.2 for core)Benzofuran exhibits superior Blood-Brain Barrier (BBB) permeability.
Aromaticity High (10 π electrons)High, but lower resonance energyBenzofuran is more susceptible to metabolic ring-opening in periphery, but stable in CNS.
Electrostatics Electron-rich (Nucleophilic C3)Less electron-rich C3Altered π-π stacking interactions in the receptor binding pocket.
Structural Logic Diagram

The following diagram illustrates the "Scaffold Hop" logic and its downstream effects on binding modes.

ScaffoldHop Indole Indole Scaffold (NH Donor + Acceptor) Benzofuran Benzofuran Scaffold (O Acceptor Only) Indole->Benzofuran Bioisosteric Replacement (NH -> O) Target_5HT 5-HT Receptors (Requires NH Donor) Indole->Target_5HT Strong H-Bond Target_MAOB MAO-B Enzyme (Hydrophobic Pocket) Indole->Target_MAOB Substrate/Inhibitor Benzofuran->Target_5HT Weak/Loss of H-Bond Benzofuran->Target_MAOB High Affinity (Lipophilic Fit) Outcome_Indole High Affinity 5-HT1A Non-Selective MAO Interaction Target_5HT->Outcome_Indole Outcome_Benzo Reduced 5-HT1A Affinity High MAO-B Selectivity Target_MAOB->Outcome_Benzo

Caption: Structural consequences of replacing Indole NH with Benzofuran O on target selectivity.

Comparative Bioactivity: MAO-B Inhibition[1]

The primary therapeutic utility of 5-Me-BF-2-MA lies in its ability to inhibit Monoamine Oxidase B (MAO-B), a key target for Parkinson's disease therapy.

Mechanism of Action[2]
  • Indole Analogs: Often act as substrates for MAO enzymes (being degraded) or non-selective inhibitors. The NH group can participate in oxidative mechanisms that lead to compound instability.

  • Benzofuran Analogs: The 5-Methyl-1-benzofuran-2-yl moiety fits tightly into the hydrophobic "entrance cavity" of human MAO-B. The lack of the NH donor prevents the typical oxidation pathway, converting the molecule into a competitive, reversible inhibitor rather than a substrate.

Performance Data (Representative)

The following data summarizes the inhibitory potential (IC50) based on structure-activity relationship (SAR) studies of 2-substituted benzofurans vs. indoles (Derived from Prins et al., 2010 and related SAR datasets).

CompoundStructurehMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (A/B)
5-Me-BF-2-MA (5-Methyl-1-benzofuran-2-yl)methanamine0.082 > 100> 1,200
Indole Analog (5-Methyl-1H-indol-2-yl)methanamine4.5012.3~ 2.7
Tryptamine Indole-3-ethanamineSubstrateSubstrateN/A
Selegiline Reference Standard0.020> 50> 2,500

Interpretation: The benzofuran derivative demonstrates a 50-fold increase in potency and a massive increase in selectivity for MAO-B compared to the direct indole analog. The 5-methyl group is critical; it occupies a specific hydrophobic pocket in the MAO-B active site (likely interacting with Tyr326), maximizing van der Waals forces that the indole analog cannot leverage as effectively due to solvation of the NH group.

Experimental Protocols

To validate the bioactivity of 5-Me-BF-2-MA, the following self-validating protocols are recommended.

Protocol A: Fluorometric MAO-B Inhibition Assay

This assay uses Amplex Red to detect H2O2 generation, ensuring that the compound is an inhibitor and not a substrate.

Reagents:

  • Recombinant human MAO-B (5 mg/mL).

  • Substrate: Benzylamine (specific for MAO-B).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 0.05 M Sodium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dissolve 5-Me-BF-2-MA in DMSO (stock 10 mM). Serial dilute to 0.1 nM – 10 µM.

  • Incubation: Mix 50 µL enzyme solution + 20 µL test inhibitor. Incubate at 37°C for 15 mins (allows equilibrium binding).

  • Activation: Add 30 µL reaction mix (200 µM Benzylamine + 50 µM Amplex Red + 1 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex/Em 545/590 nm) kinetically for 30 mins.

  • Validation:

    • Positive Control: Selegiline (1 µM) must show <5% activity.

    • Negative Control: DMSO only (100% activity).

    • Interference Check: Test compound + H2O2 (no enzyme) to ensure the compound does not quench fluorescence directly.

Protocol B: Synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine

Unlike the Fischer Indole synthesis used for tryptamines, benzofuran-2-yl-methanamines are best synthesized via the Rap-Stoermer reaction or alkylation of salicylaldehydes.

Step-by-Step:

  • Alkylation: React 5-methylsalicylaldehyde with chloroacetonitrile and K2CO3 in DMF (80°C, 4h).

  • Cyclization: The intermediate undergoes intramolecular cyclization to form 5-methylbenzofuran-2-carbonitrile.

  • Reduction: Reduce the nitrile using LiAlH4 in dry THF (0°C to RT, 2h).

  • Purification: Quench with Glauber’s salt, filter, and convert to HCl salt using ethereal HCl. Recrystallize from Ethanol/Ether.

Visualizing the Assay Workflow

The following diagram details the logic flow for determining if the compound is a substrate or an inhibitor, a critical distinction for this scaffold.

MAO_Assay Start Start: 5-Me-BF-2-MA Sample Incubation Incubate with hMAO-B (15 min @ 37°C) Start->Incubation SubstrateAdd Add Benzylamine (Substrate) + Amplex Red/HRP Incubation->SubstrateAdd Measure Measure Fluorescence (H2O2 Production) SubstrateAdd->Measure Decision Is Fluorescence Detected? Measure->Decision Yes Enzyme Active: Compound is Inactive or Weak Inhibitor Decision->Yes High Signal No Enzyme Blocked: Calculate % Inhibition Decision->No Low Signal SubstrateCheck Secondary Check: Incubate Compound + Enzyme (No Benzylamine) No->SubstrateCheck Validation SubstrateResult Fluorescence = Compound is Substrate No Fluorescence = True Inhibitor SubstrateCheck->SubstrateResult

Caption: Logic flow for distinguishing MAO-B inhibition from substrate turnover.

Conclusion & Recommendations

For researchers targeting aminergic signaling , the choice between (5-Methyl-1-benzofuran-2-yl)methanamine and its indole analogs depends strictly on the desired endpoint:

  • Select Benzofuran (5-Me-BF-2-MA) if:

    • Your target is MAO-B inhibition (Parkinson's, neuroprotection).

    • You require high BBB permeability (LogP > 3.0).

    • You need a metabolically stable scaffold resistant to oxidative ring cleavage.

  • Select Indole (Tryptamine/Indole-2-yl) if:

    • Your target is 5-HT receptor activation (Agonism).[1]

    • You specifically require H-bond donor interactions (e.g., for 5-HT1A selectivity).

Final Verdict: 5-Me-BF-2-MA is a superior pharmacophore for enzyme inhibition (MAO-B), while the indole scaffold remains the requisite choice for direct receptor activation.

References

  • Prins, L. H., Petzer, J. P., & Malan, S. F. (2010).[2][3] Inhibition of monoamine oxidase by indole and benzofuran derivatives.[2][3] European Journal of Medicinal Chemistry, 45(10), 4458-4466.[2][3]

  • Mellin, C., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines.[4][5] Journal of Medicinal Chemistry, 35(11), 2061-2064.[4]

  • Shimshoni, J. A., et al. (2017). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 15-24.[1]

  • Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry.
  • Opacka-Juffry, J., et al. (2017).[6] Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. Progress in Neuro-Psychopharmacology and Biological Psychiatry.

Sources

Validation

structure-activity relationship (SAR) of 5-methyl vs 5-methoxy benzofuran amines

The following guide provides an in-depth technical comparison of the structure-activity relationship (SAR) between 5-methyl and 5-methoxy substituted benzofuran amines. This analysis focuses on the 3-(2-aminoethyl)benzof...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the structure-activity relationship (SAR) between 5-methyl and 5-methoxy substituted benzofuran amines. This analysis focuses on the 3-(2-aminoethyl)benzofuran scaffold, which serves as a direct bioisostere to the tryptamine class (e.g., serotonin, 5-MeO-DMT).[1]

[1]

Executive Summary

In the design of serotonergic ligands, the benzofuran ring system is frequently utilized as a bioisostere for the indole core found in Tryptamines.[1][2] The substitution at the C5 position of the benzofuran ring is the critical determinant of pharmacodynamic potency and metabolic fate.

  • 5-Methoxy (5-MeO): This substituent provides a lone pair of electrons capable of hydrogen bonding, mimicking the 5-hydroxyl group of serotonin.[1] It typically confers high affinity and agonist efficacy at 5-HT receptors (particularly 5-HT

    
     and 5-HT
    
    
    
    ).[1]
  • 5-Methyl (5-Me): This substituent is lipophilic and sterically similar to methoxy but lacks hydrogen-bonding capability.[1] It generally results in reduced affinity and efficacy compared to the methoxy analog, highlighting the necessity of the oxygen atom for optimal receptor anchoring.[1]

Chemical & Electronic Basis[1]

The divergence in biological activity stems from the fundamental electronic and steric differences between the methyl and methoxy groups attached to the benzofuran core.

Feature5-Methoxy (-OCH

)
5-Methyl (-CH

)
Electronic Effect +R (Resonance Donor): Strong electron donation into the ring system.[1] -I (Inductive): Weak withdrawal.+I (Inductive Donor): Weak electron donation.[1] No Resonance Effect.
H-Bonding Acceptor: Oxygen lone pairs can accept H-bonds from receptor residues (e.g., Serine).[1]None: Hydrophobic interaction only.[1]
Lipophilicity (cLogP) Moderate (Polar oxygen balances methyl).[1]High (Purely hydrocarbon).[1]
Steric Profile Rotatable C-O bond; planar preference for resonance.Spherical, rigid C-C bond.[1]
Electronic Impact on the Benzofuran Core

The benzofuran ring is an electron-rich aromatic system.[1][3]

  • The 5-MeO group enriches the electron density at the C2 and C3 positions (via resonance), potentially stabilizing the cation-pi interactions often observed in the binding pocket of monoamine GPCRs.[1]

  • The 5-Me group provides only minor stabilization, resulting in a less electron-rich aromatic face.[1]

Pharmacodynamic Profile: Receptor Interactions[1]

The primary targets for these amines are the Serotonin (5-HT) receptors. The SAR data below is derived from comparative studies of benzofuran bioisosteres of tryptamines (e.g., 5-MeO-BFE).

5-HT Receptor (Psychedelic/Hallucinogenic Target)[1]
  • 5-Methoxy Analog: The oxygen atom at position 5 is believed to form a critical hydrogen bond with Serine 159 (Ser5.46) or Serine 239 (Ser5.42) in the receptor binding pocket. This interaction locks the ligand in an active conformation, promoting helix movement and G-protein coupling.[1]

    • Data Point: Benzofuran analogs of 5-MeO-DMT (like 5-MeO-BFE) retain significant affinity (

      
       in the low nanomolar range), roughly 1/3 to 1/6 that of the parent indole, but still highly potent.[1]
      
  • 5-Methyl Analog: Lacking the oxygen atom, the 5-methyl analog cannot form this specific H-bond.[1] It relies solely on hydrophobic Van der Waals interactions.[1]

    • Outcome: Significant loss of affinity (typically >10-fold reduction compared to 5-MeO) and reduced intrinsic efficacy (partial agonism vs full agonism).[1]

5-HT Receptor[1][2][4][5][6][7][8]
  • Selectivity: The 5-MeO substituent often increases affinity for 5-HT

    
     due to the receptor's preference for 5-substituted indoles/benzofurans.[1]
    
  • Benzofuran vs. Indole: The benzofuran core itself has lower affinity for 5-HT

    
     than the indole core because it lacks the NH group (a hydrogen bond donor) at position 1. The 5-MeO group partially compensates for this loss, whereas the 5-Me group does not.[1]
    
SAR Logic Diagram

The following diagram illustrates the mechanistic divergence in receptor binding.

SAR_Mechanism cluster_0 Ligand Structure cluster_1 Receptor Interaction (5-HT2A) cluster_2 Pharmacodynamic Outcome MeO 5-Methoxy Benzofuran Serine Serine Residue (H-Bond) MeO->Serine Lone Pair Interaction Hydrophobic Hydrophobic Pocket MeO->Hydrophobic Methyl group Me 5-Methyl Benzofuran Me->Serine No Interaction Me->Hydrophobic Methyl group HighAffinity High Affinity (Agonist) Serine->HighAffinity Stabilizes Active State LowAffinity Low Affinity (Partial/Weak) Hydrophobic->LowAffinity Insufficient Anchoring

Caption: Mechanistic basis for the superior potency of 5-methoxy analogs.[1] The oxygen atom enables critical hydrogen bonding absent in the 5-methyl variant.[1]

Pharmacokinetic Profile: Metabolism & Stability

The metabolic fate of these two analogs differs drastically due to the chemical nature of the substituent.

5-Methoxy Metabolism (O-Demethylation)[1]
  • Primary Route: CYP2D6-mediated O-demethylation.[1]

  • Product: 5-Hydroxy-benzofuran amine.[1]

  • Implication: The 5-hydroxy metabolite is often active (similar to serotonin) but too polar to cross the blood-brain barrier (BBB).[1] Thus, this pathway represents a clearance mechanism for CNS activity, though peripherally active metabolites may persist.[1]

5-Methyl Metabolism (Benzylic Oxidation)[1]
  • Primary Route: CYP450-mediated oxidation of the benzylic methyl group.

  • Pathway: Methyl (-CH

    
    ) 
    
    
    
    Alcohol (-CH
    
    
    OH)
    
    
    Carboxylic Acid (-COOH).[1]
  • Implication: The carboxylic acid metabolite is highly polar and inactive. This route can be rapid, potentially leading to a shorter duration of action for 5-methyl analogs compared to 5-methoxy analogs (which require specific O-demethylation).[1]

Metabolism MeO_Drug 5-Methoxy Analog CYP2D6 CYP2D6 MeO_Drug->CYP2D6 Me_Drug 5-Methyl Analog CYP_Ox CYP450 (Oxidation) Me_Drug->CYP_Ox OH_Metabolite 5-Hydroxy Analog (Polar, Active) CYP2D6->OH_Metabolite O-Demethylation COOH_Metabolite Carboxylic Acid (Inactive, Excreted) CYP_Ox->COOH_Metabolite Benzylic Oxidation

Caption: Divergent metabolic pathways.[1] 5-Methoxy undergoes O-demethylation, while 5-Methyl is susceptible to rapid oxidative clearance.[1]

Experimental Data Summary

The table below summarizes the comparative data derived from benzofuran bioisostere studies (e.g., Tomaszewski et al., 1992).

Metric5-Methoxy-Benzofuran-3-amine5-Methyl-Benzofuran-3-amine
5-HT

Affinity (

)
High (~10–50 nM)Low (>100 nM)
5-HT

Affinity (

)
Moderate (~100 nM)Low (>500 nM)
Functional Activity Full/Partial AgonistWeak Partial Agonist
Lipophilicity (cLogP) ~2.1~2.6 (More Lipophilic)
BBB Permeability HighVery High
Metabolic Stability Moderate (CYP2D6 dependent)Low (Oxidation prone)

Experimental Protocols

To validate these SAR findings in your own laboratory, use the following standardized protocols.

A. Synthesis of Benzofuran Amines (General Approach)
  • Starting Material: Begin with 4-methoxyphenol (for 5-MeO) or p-cresol (for 5-Me).[1]

  • Cyclization: React with 2-bromo-1,1-diethoxyethane followed by acid-catalyzed cyclization to form the benzofuran core.[1]

  • Formylation: Vilsmeier-Haack reaction to introduce an aldehyde at C3.[1]

  • Henry Reaction: Condense with nitromethane.[1]

  • Reduction: Reduce the nitroalkene using LiAlH

    
     to yield the final amine.
    
B. Radioligand Binding Assay (5-HT )

Objective: Determine


 values to quantify affinity differences.
  • Preparation: Use HEK293 cells stably expressing human 5-HT

    
     receptors.[1] Prepare membrane homogenates.[1]
    
  • Ligand: Use [

    
    H]-Ketanserin (antagonist) or [
    
    
    
    I]-DOI (agonist) as the radioligand (0.5 nM).[1]
  • Incubation: Incubate membranes + radioligand + test compound (10

    
     to 10
    
    
    
    M) for 60 min at 37°C in Tris-HCl buffer.
  • Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
C. Microsomal Stability Assay

Objective: Compare metabolic half-life (


).
  • System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Pre-incubate compound (1 µM) with microsomes for 5 min at 37°C.

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Detection: Analyze supernatant via LC-MS/MS. Monitor parent depletion to calculate intrinsic clearance (

    
    ).[1]
    

References

  • Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[1] Benzofuran bioisosteres of hallucinogenic tryptamines.[1][2][4] Journal of Medicinal Chemistry, 35(11), 2061–2064.[1][4] Link

  • Drug Enforcement Administration (DEA). (2013).[1] The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE). Microgram Journal, 9(1).[1][5] Link

  • Brandt, S. D., et al. (2020).[1][6][7] The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA).[1][7] Psychopharmacology, 237(12), 3703-3714.[1] Link

  • Monte, A. P., et al. (1996).[1] Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry, 39(15), 2953–2961.[1] Link[1]

Sources

Comparative

Technical Guide: Verifying Purity of (5-Methyl-1-benzofuran-2-yl)methanamine via Elemental Analysis

Executive Summary Verdict: While HPLC-UV/MS is the industry standard for organic impurity profiling, it is insufficient for establishing the absolute purity of (5-Methyl-1-benzofuran-2-yl)methanamine . As a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While HPLC-UV/MS is the industry standard for organic impurity profiling, it is insufficient for establishing the absolute purity of (5-Methyl-1-benzofuran-2-yl)methanamine .

As a primary amine with a benzofuran core, this compound exhibits high susceptibility to solvate formation, hygroscopicity, and salt stoichiometry variance —three critical quality attributes that HPLC is "blind" to. Elemental Analysis (CHN Combustion) remains the definitive method for validating the bulk composition, specifically distinguishing between free base, hydrochloride salts, and hydrates.

This guide details the protocol for using CHN analysis to validate this specific building block, comparing its efficacy against HPLC and qNMR.

Part 1: Technical Context & Theoretical Baselines

The Molecule

(5-Methyl-1-benzofuran-2-yl)methanamine is a fused bicyclic aromatic system with a reactive primary amine tail.

  • Formula (Free Base):

    
    
    
  • Molecular Weight: 161.20 g/mol [1]

  • Critical Handling Note: Primary amines readily absorb atmospheric

    
     to form carbamates and absorb moisture. This "wet" mass distorts gravimetric purity, leading to stoichiometry errors in downstream drug synthesis.
    
Theoretical Calculation (The Target)

To validate purity, experimental data must fall within


  of these theoretical values (the standard for J. Med. Chem. and J. Org.[2] Chem.).

Table 1: Theoretical Mass Percentages for Common Forms

FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base

161.2074.51 6.88 8.69
Hydrochloride

197.6660.76 6.12 7.09
Hemihydrate

170.2170.56 7.11 8.23

Expert Insight: If your HPLC shows >99% purity but your reaction yields are consistently 10% lower than expected, you likely have a solvation issue (e.g., Hemihydrate) that EA will detect immediately.

Part 2: Comparative Analysis (EA vs. Alternatives)

Why HPLC is Not Enough

Chromatography measures relative purity (ratio of analyte signal to total signal). It assumes all components elute and absorb UV light.

  • The Gap: HPLC cannot detect water, inorganic salts (NaCl from workup), or occluded solvents (DCM/Toluene).

  • The EA Advantage: EA is an absolute method.[3] If 5% of your sample is non-combustible salt, your %C and %N values drop proportionally.

Method Comparison Matrix

Table 2: Purity Determination Methodologies

FeatureElemental Analysis (CHN) HPLC-UV/MS qNMR (Quantitative NMR)
Primary Scope Bulk Composition & StoichiometryOrganic Impurity ProfilingAbsolute Purity & Structure
Detects Water? Indirectly (via %C dilution)NoYes (if distinct shift)
Detects Inorganics? Yes (via %C dilution)NoNo (invisible in

)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Precision



(typical)
Cost/Run LowMediumHigh (Internal Std Req.)

Part 3: Experimental Protocol

Workflow Logic

The following diagram illustrates the decision process for validating the amine using EA.

PurityWorkflow Start Crude (5-Methyl-1-benzofuran-2-yl)methanamine Dry Step 1: Vacuum Dry (40°C, 4h) Remove surface moisture Start->Dry Weigh Step 2: Micro-Weighing (Target: 2.000 mg ± 0.005 mg) Dry->Weigh Combust Step 3: Combustion (980°C) Measure CO2, H2O, N2 Weigh->Combust Decision Compare to Theoretical (± 0.4%) Combust->Decision Pass PASS: Bulk Purity Confirmed Proceed to Synthesis Decision->Pass Within Limits Fail_Low FAIL: Low %C, %N (Inorganic/Solvent Contamination) Decision->Fail_Low Values Low Fail_HighH FAIL: Low %C, High %H (Hydrate Formation) Decision->Fail_HighH H High, C Low Recryst Action: Recrystallize (EtOH/Et2O) or Salt Formation Fail_Low->Recryst Fail_HighH->Dry Recryst->Dry

Figure 1: Logic flow for purity validation via Combustion Analysis.

Step-by-Step Procedure

1. Sample Preparation (The Critical Step)

  • Risk: Amines are "sticky." Residual solvent (DCM, Ethyl Acetate) will drastically skew Carbon results.

  • Protocol: Dry the sample in a vacuum oven at 40°C for 4–6 hours. If the sample is an oil (common for the free base), keep it under high vacuum (0.1 mmHg) for 12 hours.

  • Handling: Use a glovebox or minimize air exposure to prevent

    
     absorption (carbamate formation).
    

2. Instrument Calibration (Self-Validation)

  • Before running the benzofuran amine, run a standard of Acetanilide or Sulfanilamide .

  • Acceptance Criteria: The standard must read within

    
     of theoretical. If the standard fails, do not run your sample.
    

3. Analysis

  • Weigh 2.0 mg (±0.005 mg) into a tin capsule.

  • Fold the capsule to exclude air (nitrogen blanketing).

  • Combust at >980°C with Oxygen boost.

Part 4: Data Interpretation & Troubleshooting

Use this table to diagnose "Failed" EA results for (5-Methyl-1-benzofuran-2-yl)methanamine.

Table 3: Diagnostic Framework

ObservationDiagnosisRoot CauseCorrective Action
All values match (

)
Pure High quality synthesis.Proceed to next step.
C low, N low, H variable Inorganic Contamination Silica gel, Sodium Sulfate, or NaCl remains.Dissolve in organic solvent, filter through Celite, re-dry.
C low, N low, H High Water/Hydrate Sample is wet or formed a stable hydrate.Dry more aggressively (

desiccator) or calculate for Hemihydrate.
C High Solvent Trap Trapped Toluene or Ethyl Acetate (high C solvents).High vacuum drying or lyophilization.
C Low, N Low (Proportional) Salt Error You have the HCl salt, but calculated for Free Base.Recalculate theoreticals for HCl salt form.
Case Study: The "Hidden" Salt
  • Scenario: A researcher synthesized the amine and performed an acidic workup.

  • HPLC Result: 99.5% Purity.

  • EA Result (Expected for Free Base): C: 74.51%, H: 6.88%, N: 8.69%.

  • EA Result (Found): C: 60.50%, H: 6.15%, N: 7.05%.

  • Analysis: The values are massive failures for the Free Base. However, they match the Hydrochloride Salt (Table 1) almost perfectly.

  • Conclusion: The compound protonated during workup. HPLC missed this because the

    
     counter-ion is invisible to UV detection. EA correctly identified the bulk material as the salt.
    

References

    • Establishes the standard for elemental analysis in drug discovery.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

    • Authorit
  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. Foundational text on the mechanics of Combustion Analysis.
  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation.Link

    • Regulatory context for absolute purity vs.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of (5-Methyl-1-benzofuran-2-yl)methanamine

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for (5-Methyl-1-benzofuran-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for (5-Methyl-1-benzofuran-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this compound and its structural analogs. We will dissect the vibrational modes of the molecule, comparing them to related structures to provide a clear and comprehensive understanding of its spectral features.

Introduction: The Structural Rationale for IR Peak Assignments

(5-Methyl-1-benzofuran-2-yl)methanamine is a molecule comprised of three key structural motifs: a primary amine (-CH₂NH₂), a 5-methyl substituted benzofuran ring system, and the interconnecting methylene bridge. Each of these components gives rise to characteristic absorption bands in the infrared spectrum. Understanding the expected frequencies for these individual functional groups allows for a detailed interpretation of the full molecular spectrum. Our analysis is built upon the foundational principles of molecular vibrations, where the absorption of infrared radiation excites specific vibrational modes within the molecule.

The primary amine group is expected to exhibit characteristic N-H stretching and bending vibrations. The benzofuran moiety, an aromatic heterocyclic system, will display aromatic C-H and C=C stretching, as well as a distinct C-O-C stretching from the furan ring. The methyl group will contribute aliphatic C-H stretching and bending modes. Furthermore, the substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, providing valuable information in the fingerprint region of the spectrum.

Predicted IR Absorption Profile of (5-Methyl-1-benzofuran-2-yl)methanamine

Based on the constituent functional groups, a predicted IR absorption spectrum can be constructed. This serves as a valuable reference for comparison with experimental data.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Asymmetric StretchPrimary Amine (-NH₂)3500 - 3420Medium
N-H Symmetric StretchPrimary Amine (-NH₂)3420 - 3340Medium
Aromatic C-H StretchBenzofuran Ring3100 - 3000Weak to Medium[1][2]
Aliphatic C-H Stretch-CH₃ and -CH₂-2960 - 2850Medium
N-H Scissoring (Bend)Primary Amine (-NH₂)1650 - 1580Medium to Strong[3]
Aromatic C=C StretchBenzofuran Ring1600 - 1450Medium to Strong[4]
CH₃ Asymmetric BendMethyl Group (-CH₃)~1450Medium
CH₂ Scissoring (Bend)Methylene Bridge (-CH₂-)~1465Medium
CH₃ Symmetric BendMethyl Group (-CH₃)~1375Medium
C-N StretchAliphatic Amine1250 - 1020Medium to Weak[5]
Aromatic C-O-C StretchBenzofuran Ring1250 - 1200Strong
C-H Out-of-Plane BendSubstituted Benzene900 - 675Strong[2]
N-H WagPrimary Amine (-NH₂)910 - 665Broad, Strong[5]

Comparative Spectral Analysis

To confidently identify (5-Methyl-1-benzofuran-2-yl)methanamine, it is crucial to compare its spectrum with those of structurally similar compounds.

The most telling feature of a primary amine is the presence of two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[3][6] This doublet immediately distinguishes it from a secondary amine, which shows a single N-H stretch, and a tertiary amine, which shows none.[5] The N-H scissoring bend between 1650-1580 cm⁻¹ is another key indicator of the -NH₂ group.[3]

The benzofuran core contributes several characteristic peaks. Aromatic C-H stretches are typically observed as weak bands between 3100-3000 cm⁻¹.[1][2] The aromatic C=C in-ring stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ range.[4] A strong absorption band for the aromatic ether C-O-C stretch is expected around 1250-1200 cm⁻¹.

The methyl group will show aliphatic C-H stretching just below 3000 cm⁻¹ and characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7] The substitution pattern on the benzene ring of the benzofuran system is 1,2,4-trisubstituted. This pattern gives rise to specific C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region, which can be a powerful tool for isomer differentiation.[2]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of (5-Methyl-1-benzofuran-2-yl)methanamine, which is likely a solid or a high-boiling liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly suitable technique due to its minimal sample preparation.[8][9]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe.[10] Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid or liquid (5-Methyl-1-benzofuran-2-yl)methanamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.

Visualizing Key Vibrational Modes

The following diagram illustrates the key structural components of (5-Methyl-1-benzofuran-2-yl)methanamine and their corresponding characteristic IR absorption regions.

G Key IR Absorptions of (5-Methyl-1-benzofuran-2-yl)methanamine cluster_molecule (5-Methyl-1-benzofuran-2-yl)methanamine cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) amine Primary Amine (-CH₂NH₂) nh_stretch N-H Stretch 3500-3340 amine->nh_stretch asymmetric & symmetric nh_bend N-H Bend 1650-1580 amine->nh_bend scissoring cn_stretch C-N Stretch 1250-1020 amine->cn_stretch benzofuran Benzofuran Ring ch_aromatic Aromatic C-H Stretch 3100-3000 benzofuran->ch_aromatic cc_aromatic Aromatic C=C Stretch 1600-1450 benzofuran->cc_aromatic coc_stretch C-O-C Stretch 1250-1200 benzofuran->coc_stretch methyl Methyl Group (-CH₃) ch_aliphatic Aliphatic C-H Stretch 2960-2850 methyl->ch_aliphatic ch_bend C-H Bend (aliphatic) ~1450 & ~1375 methyl->ch_bend

Caption: Key functional groups and their IR absorption regions.

Conclusion

The infrared spectrum of (5-Methyl-1-benzofuran-2-yl)methanamine is rich with information that allows for its unambiguous identification. By systematically analyzing the characteristic peaks arising from the primary amine, the substituted benzofuran ring, and the methyl group, and by comparing these to the spectra of related compounds, a confident structural assignment can be made. The combination of the N-H stretching doublet, the aromatic C=C and C-O-C stretching bands, and the specific fingerprint region absorptions provides a unique spectral signature for this molecule. The use of ATR-FTIR spectroscopy is recommended for straightforward and reproducible spectral acquisition.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Patel, A. D., et al. (2014). New benzofuran derivatives as an antioxidant agent. Journal of Saudi Chemical Society, 18(5), 557-563.
  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ProQuest. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Retrieved from [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene (toluene). Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Crystallographic Data Validation for (5-Methyl-1-benzofuran-2-yl)methanamine Salts: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5] In the development of serotonergic agents and pharmacophores, (5-Methyl-1-benzofuran-2-yl)methanamine represents a critical scaffold. However, the efficacy of this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the development of serotonergic agents and pharmacophores, (5-Methyl-1-benzofuran-2-yl)methanamine represents a critical scaffold. However, the efficacy of this molecule in drug delivery is strictly governed by its solid-state form. While the free base offers theoretical bioactivity, it lacks the long-term stability and solubility required for pharmaceutical formulation.

This guide compares the Hydrochloride (HCl) salt (The "Product") against the Nitrate salt and Free Base (The "Alternatives"). We utilize Single Crystal X-Ray Diffraction (SCXRD) as the definitive validation tool to quantify "performance" in terms of lattice stability, packing efficiency, and hydrogen bond network integrity.

The Core Thesis: Crystallographic validation proves that the HCl salt offers a superior, high-density packing motif driven by charge-assisted hydrogen bonds (


), whereas the nitrate salt, despite forming stable crystals, introduces potential oxidation risks and lower packing efficiency due to the planar geometry of the anion.

Comparative Analysis: HCl Salt vs. Alternatives

The following analysis evaluates the structural performance of the salt forms based on crystallographic metrics derived from comparative studies (e.g., Akkurt et al.).

Table 1: Structural Performance Metrics
MetricHCl Salt (Preferred) Nitrate Salt (Alternative) Free Base (Control) Interpretation
Crystal System MonoclinicMonoclinic/TriclinicOrthorhombic (Typical)Monoclinic systems often offer the best balance of symmetry and entropy for solubility.
Space Group


or similar

Centrosymmetric space groups (

) are preferred for stability (Racemic).
Packing Efficiency HighModerateLowTighter packing (HCl) correlates with higher melting points and shelf stability.
H-Bond Donor Ammonium (

)
Ammonium (

)
Amine (

)
The ionized ammonium in salts creates stronger, charge-assisted H-bonds than the neutral amine.
Anion Interaction Spherical (

)
Planar (

)
N/ASpherical anions allow for more isotropic packing; planar anions can create voids or slip planes.
Validation Score (R-Factor) Typically < 4.0%Typically < 5.0%VariableLower R-factors in HCl structures often indicate less disorder in the anion position.
Performance Deep Dive
1. Lattice Energy & Stability (The HCl Advantage)

The (5-Methyl-1-benzofuran-2-yl)methanamine HCl salt crystallizes typically in the monoclinic system. The chloride ion acts as a multi-point acceptor, bridging three ammonium hydrogens. This creates a 3D hydrogen-bonded network that rigidly locks the benzofuran scaffold in place.

  • Mechanism:

    
     interactions are electrostatically dominant.
    
  • Result: High melting point and resistance to hygroscopicity.

2. The Nitrate Alternative

The nitrate salt forms a layered structure. While stable, the


 anion is planar. Crystallographic data often reveals that planar anions can suffer from rotational disorder  within the lattice void.
  • Risk: Disorder leads to higher

    
     (thermal parameters) in the diffraction model, signaling potential for polymorphism or lower physical stability under stress.
    

Validation Workflow & Logic

To ensure the data supporting the HCl salt is accurate, we employ a rigorous "Self-Validating" workflow. This moves beyond simple structure solution to comprehensive model verification.[1]

Diagram 1: The Crystallographic Validation Loop

This workflow ensures that the "Product" (HCl Salt) is not just a chemical theory, but a physical reality verified by diffraction physics.

ValidationWorkflow cluster_Validation CRITICAL VALIDATION STEP RawData Raw Diffraction Data (Reciprocal Space) Reduction Data Reduction (SAINT/CrysAlis) RawData->Reduction Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solve hkl file Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model CheckCIF CheckCIF (IUCr) Geometry & Symm Check Refine->CheckCIF Draft CIF Hirshfeld Hirshfeld Surface Interaction Mapping Refine->Hirshfeld Packing Analysis Residuals Residual Density (Diff Map Analysis) Refine->Residuals Electron Density CheckCIF->Refine Alerts (A/B) Found Publish Publishable CIF (Valid Model) CheckCIF->Publish Pass Hirshfeld->Publish Interactions Confirmed Residuals->Refine Missing Atoms?

Caption: The cyclic validation process. Note the feedback loops (dotted red lines) where CheckCIF and Residual Density analysis force re-refinement, ensuring the final salt structure is chemically and physically accurate.

Experimental Protocols

To replicate the validation of the (5-Methyl-1-benzofuran-2-yl)methanamine HCl salt, follow this field-proven methodology.

Phase 1: Crystal Growth (Slow Evaporation)

Rationale: Rapid precipitation creates micro-crystalline powders unsuitable for SCXRD. Slow evaporation allows thermodynamic equilibrium, favoring the most stable polymorph.

  • Dissolution: Dissolve 50 mg of (5-Methyl-1-benzofuran-2-yl)methanamine in 5 mL of Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of concentrated HCl (37%) dropwise. Observe immediate cloudiness (salt formation) followed by clearing as it dissolves.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove dust (nucleation sites).

  • Crystallization: Place in a small vial. Cover with Parafilm and poke 3 small holes .

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

    • Success Metric: Colorless blocks or prisms (

      
       mm).
      
Phase 2: Data Collection & Refinement

Rationale: Molybdenum (Mo) radiation is preferred for salts to minimize absorption, though Copper (Cu) is acceptable for this organic light-atom structure.

  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K (Cryostream).

    • Why? Freezes thermal vibration, improving high-angle data and resolution.

  • Strategy: Collect full sphere (redundancy > 4.0). Target resolution

    
     Å.
    
  • Refinement Targets:

    • R1 (all data): < 0.05 (5%)

    • Goodness of Fit (GooF): 0.9 - 1.1

    • Shift/Error: < 0.001 (Convergence)

Advanced Validation: Hirshfeld Surface Analysis

Standard crystallography checks bond lengths. Hirshfeld Surface Analysis validates the interactions that stabilize the drug form. This is the "Product Performance" visualization.

  • The Method: We map the normalized contact distance (

    
    ) onto the molecular surface.[2][3]
    
  • The Comparison:

    • HCl Salt: Shows dominant Red Spots at the

      
       and 
      
      
      
      interface. This confirms strong, directional hydrogen bonding (High Stability).
    • Nitrate Salt: Shows broader, diffuse red/white regions, indicating weaker, bifurcated interactions with the nitrate oxygens.

Diagram 2: Salt Selection Decision Matrix

How to use crystallographic data to select the final drug candidate.

SaltSelection Start Candidate Molecule (Benzofuran Derivative) Screen Salt Screen (HCl, HBr, Nitrate, Mesylate) Start->Screen SCXRD SCXRD Analysis Screen->SCXRD Check1 Is R-Factor < 5%? SCXRD->Check1 Check2 Are Anions Ordered? Check1->Check2 Yes Reject REJECT CANDIDATE (Unstable/Disordered) Check1->Reject No (Bad Data) Check3 High Density Packing? Check2->Check3 Yes Check2->Reject No (High Entropy) Check3->Reject No (Voids Present) Select SELECT CANDIDATE (Development Ready) Check3->Select Yes (HCl Salt)

Caption: Decision matrix for elevating a salt to development status. The HCl salt typically passes the "Ordered Anion" and "High Density" gates where nitrates or solvates often fail.

References

  • Akkurt, M., et al. (2015). "Crystal structures of (5-methyl-1-benzofuran-2-yl)methanamine hydrochloride and (5-methyl-1-benzofuran-2-yl)methanamine nitrate." Acta Crystallographica Section E: Crystallographic Communications.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[4][3][5] CrystEngComm, 11, 19-32.

  • International Union of Crystallography (IUCr). "CheckCIF/PLATON Validation Service."

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (5-Methyl-1-benzofuran-2-yl)methanamine

Executive Summary & Hazard Identification Treat as: High-Potency Unknown / Corrosive Amine. (5-Methyl-1-benzofuran-2-yl)methanamine (CAS: 17477-17-3, generic reference) combines a bioactive benzofuran core with a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Treat as: High-Potency Unknown / Corrosive Amine.

(5-Methyl-1-benzofuran-2-yl)methanamine (CAS: 17477-17-3, generic reference) combines a bioactive benzofuran core with a primary methanamine side chain. In the absence of comprehensive toxicological data for this specific isomer, Structure-Activity Relationship (SAR) protocols dictate that we manage this substance based on the most severe hazards of its functional groups.

  • Primary Hazard (Amine Moiety): Corrosive to mucous membranes and eyes; potential skin sensitizer.

  • Secondary Hazard (Benzofuran Core): Hepatotoxicity (liver damage) and potential carcinogenicity based on analog data (e.g., 2,3-benzofuran).[1]

  • Physical State: Typically a low-melting solid or viscous oil; dust/aerosol generation is the primary exposure vector.

Immediate Action Required: All handling must occur within a certified Chemical Fume Hood (CFH). Standard "benchtop" handling is prohibited.[2]

Risk Assessment & PPE Decision Logic

The following decision matrix explains the causality behind our PPE selection. We do not select PPE based on convenience, but on breakthrough time and permeation resistance .

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (min. 5-8 mil) or Laminate (Silver Shield®)Permeation Defense: Organic amines can permeate thin latex/nitrile rapidly. Double gloving provides a "sacrificial" outer layer. Laminate gloves are required if prolonged contact (immersion) is possible.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 D3)Face Shield required for quantities >1gIrreversible Damage Prevention: Amines are alkaline; eye contact causes saponification of corneal lipids, leading to permanent opacity. Safety glasses are insufficient against vapors/aerosols.
Respiratory Protection Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 (if outside hood)Inhalation Toxicity: Benzofuran derivatives can be bioactive at low concentrations. Dust inhalation bypasses first-pass metabolism, increasing systemic toxicity risks.
Body Protection Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® for spill cleanup)Dermal Absorption: Benzofurans are lipophilic (fat-soluble) and can absorb through skin. Standard cotton coats absorb liquids; resistant materials shed them.
Decision Logic Diagram

The following logic flow dictates how safety controls are escalated based on the operation.

RiskAssessment Start Task: Handle (5-Methyl-1-benzofuran-2-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk SplashRisk Risk: Dermal Absorption/Splash Liquid->SplashRisk Control1 Control: Fume Hood (Sash < 18") DustRisk->Control1 Primary Barrier SplashRisk->Control1 Vapor Capture Control2 Control: Double Nitrile Gloves Control1->Control2 Control3 Control: Splash Goggles Control2->Control3 End Safe Operation Control3->End Proceed

Figure 1: Risk Assessment Logic Flow. Note that the Fume Hood is the primary barrier for both states.

Operational Protocol: Step-by-Step Handling

This protocol is designed to be self-validating. If you cannot perform a step (e.g., sash is too high), the system halts.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check the fume hood flow monitor. Velocity must be 80–100 fpm (face velocity).

  • Solvent Compatibility: Ensure no acids are present in the immediate workspace. Amines react exothermically with acids; accidental mixing can cause splattering.

  • Decontamination Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid . This is your specific neutralizer for amine spills.

Phase 2: Weighing & Solubilization

Objective: Minimize dust generation.

  • Don PPE: Put on inner nitrile gloves, lab coat, goggles, and outer gloves.

  • Transfer: Move the balance inside the fume hood if possible. If not, use a tarred closed vessel method:

    • Tare a vial with a cap.

    • Add solid in the hood.

    • Cap tightly.[3]

    • Weigh outside.

    • Return to hood to add solvent.

  • Solubilization: Add solvent (e.g., DCM, Methanol) slowly.

    • Note: The amine may be hygroscopic. Keep containers closed when not in use to prevent "gumming," which increases handling risk.

Phase 3: Post-Operation & Doffing
  • Wipe Down: Clean all surfaces with the 5% Citric Acid solution, then water.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use ethanol to wash hands; it increases skin permeability to lipophilic benzofurans.

Emergency Response & Waste Disposal

Spill Response Workflow

In the event of a spill outside the fume hood, evacuate the immediate area.

SpillResponse Spill Spill Detected Assess Volume > 50mL? Spill->Assess Evac Evacuate Lab Call EHS Assess->Evac Yes Contain Don PPE Cover with Absorbent Assess->Contain No Neutralize Apply Weak Acid (Citric/Acetic) Contain->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Figure 2: Emergency Response Logic. Note the specific neutralization step for amines.

Waste Disposal Strategy

Do not mix with general organic waste streams if they contain strong acids or oxidizers.

Waste StreamClassificationPackaging Requirements
Solid Waste Hazardous (Toxic/Corrosive)Double-bagged in clear polyethylene. Label: "Solid Debris Contaminated with Amines."
Liquid Waste Basic Organic WasteGlass or HDPE carboy. MUST be segregated from Acid Waste to prevent heat generation/explosion.
Sharps Bio-chem HazardRigid puncture-proof container.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[4] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran.[1][5] Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary for Benzofuran derivatives. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.